molecular formula C12H17N B096368 1-Adamantaneacetonitrile CAS No. 16269-13-9

1-Adamantaneacetonitrile

Cat. No.: B096368
CAS No.: 16269-13-9
M. Wt: 175.27 g/mol
InChI Key: DXQVPXCZIRQITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Adamantaneacetonitrile (CAS 16269-13-9) is a nitrile derivative of adamantane with the molecular formula C12H17N and a molecular weight of 175.28 g/mol. This compound serves as a valuable pharmaceutical intermediate in organic and medicinal chemistry research . The molecule features an adamantyl group, a structurally rigid and stable hydrocarbon cage known for its diamond-like lattice, which can significantly influence the physicochemical properties and biological activity of derivative compounds . In research applications, this compound has been utilized as an IR spectroscopic probe to study the external surfaces of medium-pore zeolites, aiding in the discrimination between internal and external catalytic acid sites due to its steric bulk that prevents it from entering the zeolite channels . This compound is a solid with limited solubility in water and should be stored in a cool, dry place in a tightly sealed container . It is incompatible with strong oxidizing agents. For Research Use Only. Not intended for diagnostic or therapeutic uses. Handle with care, as it is toxic if inhaled, harmful if swallowed, and causes skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQVPXCZIRQITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167435
Record name Tricyclo(3.3.1.13,7)decane-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16269-13-9
Record name Tricyclo(3.3.1.13,7)decane-1-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-Adamantaneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Adamantaneacetonitrile, a key pharmaceutical intermediate. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation and characterization. The unique rigid, lipophilic cage structure of the adamantane moiety makes its derivatives, such as this compound, valuable scaffolds in medicinal chemistry.

Data Presentation: Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 175.28 g/mol [1]
Molecular Formula C₁₂H₁₇N[1][2]
CAS Number 16269-13-9[1][2]
IUPAC Name 2-(Adamantan-1-yl)acetonitrile[2]
Melting Point 71.5-77.5 °C[2]
Appearance White crystals or powder[2]
Solubility Sparingly soluble in water[1]
Purity (Assay by GC) ≥96.0%[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles for adamantane derivatives and standard analytical techniques.

Synthesis of this compound from 1-Bromoadamantane

This protocol describes a representative synthesis of this compound via nucleophilic substitution of 1-bromoadamantane with a cyanide salt.

Materials:

  • 1-Bromoadamantane

  • Sodium cyanide (or other suitable cyanide salt)

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoadamantane in a minimal amount of DMSO.

  • Add an equimolar amount of sodium cyanide to the solution.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: 300 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.[3][4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Bromination Synthesis Synthesis: Nucleophilic Substitution with NaCN in DMSO Bromoadamantane->Synthesis Crude_Product Crude This compound Synthesis->Crude_Product Purification Purification: Recrystallization or Chromatography Crude_Product->Purification Pure_Product Pure This compound Purification->Pure_Product Analysis Structural & Purity Analysis Pure_Product->Analysis GCMS GC-MS Analysis->GCMS Purity & MW NMR ¹H & ¹³C NMR Analysis->NMR Structure

Caption: Workflow for the synthesis and analysis of this compound.

References

Technical Guide: Physical and Spectroscopic Properties of 1-Adamantaneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantaneacetonitrile (CAS No. 16269-13-9), a derivative of adamantane, presents a unique structural motif of significant interest in medicinal chemistry and materials science. Its rigid, lipophilic adamantyl cage coupled with a reactive nitrile functional group makes it a valuable building block for the synthesis of novel pharmaceutical intermediates and other advanced materials. This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, outlines detailed experimental protocols for their determination, and presents a generalized workflow for the characterization of such compounds. All data is presented in a structured format to facilitate easy reference and comparison for research and development applications.

Chemical Identity and Physical Properties

This compound, also known as 2-(Adamantan-1-yl)acetonitrile, is a white crystalline solid at room temperature.[1] Its core physical properties are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions and formulations.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(Adamantan-1-yl)acetonitrile[1][2]
Synonyms 1-(Cyanomethyl)adamantane, 1-Adamantylacetonitrile[3]
CAS Number 16269-13-9[2][3][4]
Molecular Formula C₁₂H₁₇N[1][2][3]
Molecular Weight 175.27 g/mol [4]
Appearance White crystals or crystalline powder[1]
Melting Point 71.5 - 77.5 °C[1]
Boiling Point 295.0 ± 9.0 °C (Predicted)N/A
Density 1.061 ± 0.06 g/cm³ (Predicted)N/A

Table 2: Solubility Profile of this compound

SolventSolubilitySource(s)
Water Sparingly soluble[3]
Ethanol Soluble[5]
Diethyl Ether Soluble[5]
Benzene Soluble[5]

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Adamantane CH₂ (6H)1.65 - 1.75Multiplet6H
Adamantane CH (3H)~1.80Broad Singlet3H
Adamantane CH₂ (6H)~2.00Broad Singlet6H
-CH₂-CN~2.15Singlet2H

Rationale: The adamantane cage protons typically appear as broad, overlapping signals between 1.5 and 2.0 ppm. The methylene protons adjacent to the electron-withdrawing nitrile group (-CH₂-CN) are expected to be deshielded and appear as a singlet further downfield.

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon AtomChemical Shift (δ, ppm)
Adamantane -C-CH₂CN~32.0
Adamantane CH~36.5
Adamantane CH₂~42.0
-CH₂-CN~25.0
-C≡N~118.0

Rationale: The chemical shifts are estimated based on data for substituted adamantanes.[6] The nitrile carbon (-C≡N) is expected in the 115-125 ppm range, while the carbons of the adamantyl cage will appear in the aliphatic region (25-45 ppm). The methylene carbon of the acetonitrile group will be shifted downfield due to the nitrile group's influence.

Table 5: Predicted Key FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (Adamantane)2850 - 2950Strong
C≡N (Nitrile)2240 - 2260Medium, Sharp
C-H (Bend)1450 - 1470Medium

Rationale: The spectrum will be dominated by the strong C-H stretching vibrations of the adamantane cage. A key diagnostic peak will be the sharp, medium-intensity absorption of the nitrile (C≡N) stretch, which appears in a relatively uncongested region of the spectrum.[7]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it to a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a column of 2-3 mm of tightly packed solid is at the bottom of the tube.

  • Apparatus Setup: Insert the packed capillary tube into the sample holder of the melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to determine an approximate melting point.

  • Determination: Prepare a new sample and heat the apparatus to a temperature about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Final Reading: Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • Reporting: Report the result as a melting point range (e.g., 72.0 - 75.5 °C). A narrow range (1-2 °C) is indicative of a pure compound.

Solubility Determination (Qualitative)

Objective: To determine the solubility of a compound in various solvents.

Materials:

  • This compound sample

  • Set of small, clean test tubes

  • Graduated pipettes or droppers

  • Solvents: Water, Ethanol, Diethyl Ether, Hexane, Toluene, Acetone

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: Into separate, labeled test tubes, place approximately 20-30 mg of this compound.

  • Solvent Addition: To the first test tube, add the chosen solvent (e.g., water) dropwise, up to a total volume of 1 mL.

  • Mixing: After each addition of a few drops, agitate the tube vigorously for 10-20 seconds. A vortex mixer can be used for more efficient mixing.

  • Observation: Observe the mixture against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A small portion of the solid dissolves, but undissolved solid remains.

    • Insoluble: The solid does not appear to dissolve at all.

  • Recording: Record the observation for the solvent.

  • Repeat: Repeat steps 2-5 for each of the other solvents in the series.

  • Reporting: Report the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent tested.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent physical and spectroscopic characterization of a novel chemical entity such as this compound. This logical progression ensures that the compound's identity, purity, and core properties are systematically determined.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_physical cluster_spectroscopic Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Physical_Prop Physical Property Analysis Purification->Physical_Prop Purified Sample Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Purified Sample Melting_Point Melting Point Determination Physical_Prop->Melting_Point Solubility Solubility Screening Physical_Prop->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR IR FT-IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Final_Data Final Data Package: - Identity Confirmed - Purity Assessed - Physical Properties Documented Melting_Point->Final_Data Solubility->Final_Data NMR->Final_Data IR->Final_Data MS->Final_Data

Caption: Workflow for Synthesis and Characterization.

References

Technical Guide: Solubility Profile of 1-Adamantaneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available solubility data for 1-Adamantaneacetonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and outlines a general experimental protocol for determining solubility.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₇N[1][2]
Molecular Weight 175.27 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 71.5-77.5 °C[2]

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterSparingly soluble[3]

It is important to note that "sparingly soluble" is a general term. For more precise applications, experimental determination of solubility in aqueous and organic solvents is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to various solvents and temperature conditions.

Materials
  • This compound

  • Solvent of interest (e.g., water, ethanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

    • Equilibrate the vials at a constant temperature using a shaker or water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in units such as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_sampling Sample Preparation cluster_analysis Analysis start Start step1 Add excess this compound to a known volume of solvent start->step1 step2 Equilibrate at constant temperature (24-48h) step1->step2 step3 Collect supernatant step2->step3 step4 Filter through 0.45 µm filter step3->step4 step5 Dilute filtrate step4->step5 step6 Analyze by validated analytical method (e.g., HPLC) step5->step6 step7 Calculate solubility step6->step7 end_node End step7->end_node

References

An In-Depth Technical Guide to 1-Adamantyl Amide and Carboxamide Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has established itself as a privileged scaffold in medicinal chemistry. Its unique structure contributes to enhanced metabolic stability, favorable pharmacokinetic properties, and the ability to interact with various biological targets. This technical guide focuses on a specific class of adamantane derivatives: 1-adamantyl amides and carboxamides. These compounds have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and neuroprotective effects, making them a compelling area of research for drug discovery and development.

This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 1-adamantyl amide and carboxamide derivatives, with a focus on quantitative data and detailed experimental protocols to aid researchers in this field.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported biological activities of various 1-adamantyl amide and carboxamide derivatives, providing a comparative overview of their potency against different targets.

Table 1: Antiviral Activity of 1-Adamantyl Amide Derivatives

Compound IDStructureVirus StrainAssayActivity (IC₅₀/EC₅₀)Reference
1 Adamantyl-1-carboxylic acid 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamide-5-HT₁ₐ Receptor BindingKᵢ = 1 nM[1]
2 Adamantyl-1-carboxylic acid 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethylamide-5-HT₁ₐ Receptor BindingKᵢ = 1 nM[1]
3 2-(1-Adamantyl)imidazoleInfluenza A-2 VictoriaAntiviral Assay in Chick EmbryosSignificant Activity[2]
4 N-methyl-2-(1-adamantyl)imidazoleInfluenza A-2 VictoriaAntiviral Assay in Chick EmbryosSignificant Activity[2]

Table 2: Anticancer Activity of 1-Adamantyl Amide and Carboxamide Derivatives

Compound IDStructureCell LineAssayActivity (IC₅₀)Reference
5 4-(Adamantan-1-yl)-1-(3-hydroxybenzylidene)-3-thiosemicarbazideHuman Tumor Cell LinesAnti-proliferative< 10 µM[3]
6 4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidatesHuman Tumor Cell LinesAnti-proliferative< 10 µM[3]

Table 3: Neuroprotective and Other Activities of 1-Adamantyl Amide Derivatives

Compound IDStructureTarget/ModelAssayActivityReference
7 (2-Oxaadamant-1-yl)aminesNMDA ReceptorAntagonist ActivityMore active than amantadine[4]
8 Adatanserin5-HT₁ₐ/5-HT₂ ReceptorsAnxiolytic/AntidepressantHigh Affinity[1]

Experimental Protocols: Synthesis of Key Derivatives

This section provides detailed methodologies for the synthesis of representative 1-adamantyl amide and carboxamide derivatives, based on established literature procedures.

Synthesis of 2-(1-Adamantyl)imidazole (Compound 3)[2]

Materials:

  • 1-Adamantanecarboxylic acid

  • Imidazole

  • Lead tetraacetate

  • Pyridine

  • Benzene (or a safer alternative solvent)

Procedure:

  • A solution of 1-adamantanecarboxylic acid (1 equivalent) and lead tetraacetate (1.1 equivalents) in dry benzene is prepared.

  • To this solution, a solution of imidazole (2 equivalents) in pyridine is added dropwise with stirring.

  • The reaction mixture is heated at reflux for 24 hours.

  • After cooling, the mixture is filtered to remove lead salts.

  • The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(1-adamantyl)imidazole.

Synthesis of Adamantyl-1-carboxylic acid 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamide (Adatanserin, Compound 8)[1]

Materials:

  • 1-Adamantanecarbonyl chloride

  • 1-(2-Aminoethyl)-4-(2-pyrimidinyl)piperazine

  • Triethylamine

  • Dichloromethane

Procedure:

  • To a solution of 1-(2-aminoethyl)-4-(2-pyrimidinyl)piperazine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, a solution of 1-adamantanecarbonyl chloride (1.1 equivalents) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude product is purified by recrystallization or column chromatography to yield adatanserin.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and mechanism of action of 1-adamantyl amide and carboxamide derivatives.

Synthesis_Workflow cluster_reagents Reagents Start 1-Adamantanecarboxylic Acid Step1 Activation (e.g., SOCl₂ or (COCl)₂) Start->Step1 Intermediate 1-Adamantanecarbonyl Chloride Step1->Intermediate Step2 Acylation Intermediate->Step2 Amine Primary or Secondary Amine Amine->Step2 Product 1-Adamantyl Amide/Carboxamide Derivative Step2->Product

Caption: General synthetic workflow for 1-adamantyl amide derivatives.

Antiviral_Mechanism cluster_virus Influenza A Virus cluster_cell Host Cell M2 M2 Proton Channel Endosome Endosome M2->Endosome Proton Influx (Acidification) vRNP Viral Ribonucleoprotein (vRNP) Cytoplasm Cytoplasm vRNP->Cytoplasm Release of Viral Genome Endosome->vRNP Viral Uncoating Adamantyl_Amide 1-Adamantyl Amide Derivative Adamantyl_Amide->M2 Blocks

Caption: Proposed mechanism of action for antiviral adamantyl derivatives.

Neuroprotection_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Adamantyl_Amide (2-Oxaadamant-1-yl)amine Derivative Adamantyl_Amide->NMDA_R Antagonizes

Caption: Neuroprotective mechanism via NMDA receptor antagonism.

Conclusion

1-Adamantyl amide and carboxamide derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with the favorable physicochemical properties imparted by the adamantane scaffold, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to develop novel therapeutics based on this privileged structure. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective drugs for a range of diseases.

References

Spectroscopic and Biological Profile of 1-Adamantaneacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantaneacetonitrile, a notable member of the adamantane family, possesses a unique three-dimensional structure that imparts desirable physicochemical properties for drug development. This document provides an in-depth analysis of its spectroscopic characteristics, including predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Standardized experimental protocols for acquiring these spectra are detailed to ensure reproducibility. Furthermore, a plausible drug discovery and development workflow for adamantane-based compounds is visualized, highlighting the strategic role of such derivatives in modern medicinal chemistry.

Introduction

Adamantane and its derivatives have garnered significant attention in medicinal chemistry due to their rigid, lipophilic, and cage-like structure.[1][2][3] This unique scaffold can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][4][5] Adamantane-containing drugs are currently utilized in a range of clinical applications, including antiviral and antidiabetic therapies, as well as in the management of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4] The incorporation of an adamantyl group can improve a drug's metabolic stability, bioavailability, and ability to cross the blood-brain barrier.[3][6] this compound serves as a key intermediate in the synthesis of more complex adamantane derivatives, making a thorough understanding of its spectroscopic properties essential for researchers in drug discovery and development.[1]

Spectroscopic Properties

Due to the limited availability of public experimental spectra for this compound, the following data are predicted based on computational models and analysis of related adamantane structures. These predictions provide a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~2.10Singlet2H-CH₂-CN
~1.95Broad Singlet3HAdamantane C-H (methine)
~1.70Multiplet6HAdamantane C-H₂ (methylene)
~1.60Multiplet6HAdamantane C-H₂ (methylene)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Carbon TypeAssignment
~120Quaternary-CN (nitrile)
~42Methylene-CH₂-CN
~40MethyleneAdamantane C-H₂
~36MethyleneAdamantane C-H₂
~32QuaternaryAdamantane C
~28MethineAdamantane C-H
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized in the following table.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2900-3000Strong, SharpC-H StretchAdamantane C-H
~2250Medium, SharpC≡N StretchNitrile
~1450MediumCH₂ Bend (Scissoring)Adamantane CH₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
175High[M]⁺ (Molecular Ion)
135Very High (Base Peak)[M - CH₂CN]⁺ (Loss of acetonitrile radical)
93MediumAdamantane fragment
79MediumAdamantane fragment
41Medium[CH₂CN]⁺ (Acetonitrile cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is completely dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of crystalline this compound directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable volatile solvent and introducing it via a liquid chromatography system or direct infusion.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of a Plausible Drug Discovery Workflow

Adamantane derivatives are valuable scaffolds in drug discovery. The following diagram illustrates a generalized workflow for the development of a new therapeutic agent based on a lead compound like this compound.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development cluster_2 Regulatory Review & Post-Market Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., this compound derivatives) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Phase_I Phase I (Safety) Preclinical->Phase_I IND Submission Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval NDA->Approval Post_Market Phase IV (Post-market Surveillance) Approval->Post_Market

Figure 1: Generalized drug discovery and development workflow.

Conclusion

This compound is a valuable building block in the synthesis of potential therapeutic agents. The predicted spectroscopic data and standardized experimental protocols provided in this guide serve as a foundational resource for its identification, characterization, and utilization in research and development. The unique properties of the adamantane scaffold continue to make it a promising moiety in the design of novel drugs targeting a wide range of diseases.

References

The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, tricyclic hydrocarbon, has established itself as a privileged scaffold in medicinal chemistry. Its unique diamondoid structure imparts a combination of desirable physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional framework that allows for precise spatial orientation of pharmacophoric groups.[1][2] These characteristics have been successfully exploited in the development of a diverse range of clinically approved drugs targeting viral infections, neurodegenerative disorders, and metabolic diseases.[1][3] This technical guide provides a comprehensive overview of the adamantane scaffold, detailing its core properties, synthesis, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Physicochemical Properties and Pharmacokinetic Profile

The incorporation of an adamantane cage into a drug molecule significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[4] Its high lipophilicity, as indicated by a logP value of approximately 2.88, facilitates passage through biological membranes, including the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS).[5][6] The rigid, bulky nature of the adamantane structure can also sterically hinder metabolic enzymes, thereby increasing the metabolic stability and prolonging the half-life of a drug.[4][7]

Table 1: Physicochemical Properties of Adamantane and Key Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )logPMelting Point (°C)
AdamantaneC₁₀H₁₆136.242.88270
AmantadineC₁₀H₁₇N151.252.4206-208
RimantadineC₁₂H₂₁N179.303.2300
MemantineC₁₂H₂₁N179.303.3258

Data sourced from various chemical databases and literature.[5][6][8][9]

The pharmacokinetic parameters of several clinically important adamantane-containing drugs are summarized in the table below, highlighting the impact of the scaffold on their in vivo behavior.

Table 2: Pharmacokinetic Parameters of Selected Adamantane-Containing Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (t½) (hours)Excretion
Amantadine~90~6712-18Primarily renal, unchanged
Rimantadine>90~4024-36Extensively metabolized, then renal
Memantine100~4560-80Primarily renal, largely unchanged
Saxagliptin~75<102.5 (parent), 3.1 (active metabolite)Renal and hepatic

Data compiled from literature reviews and drug information resources.[3][9][10][11]

Therapeutic Applications and Mechanisms of Action

The versatility of the adamantane scaffold is evident in its application across a wide range of therapeutic areas.

Antiviral Agents: M2 Proton Channel Inhibition

Amantadine and its derivative, rimantadine, were among the first antiviral drugs developed for the treatment of influenza A.[12] Their mechanism of action involves the blockade of the M2 proton channel, a homotetrameric protein essential for the uncoating of the viral genome within the host cell.[13] By obstructing this channel, these drugs prevent the acidification of the viral interior, thereby inhibiting viral replication.[14]

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell cluster_m2 M2 Proton Channel Virion Virion Endosome Endosome (Acidic pH) Virion->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Viral RNA Release (Uncoating) M2_channel H+ Influx M2_channel->Virion Acidification Adamantane_Drug Amantadine/ Rimantadine Adamantane_Drug->M2_channel Blockade

M2 Proton Channel Inhibition by Adamantane Antivirals
Neuroprotective Agents: NMDA Receptor Antagonism

Memantine, a dimethyl derivative of amantadine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][15] In neurodegenerative conditions like Alzheimer's disease, excessive glutamatergic stimulation leads to excitotoxicity and neuronal cell death.[15] Memantine blocks the NMDA receptor channel when it is excessively open, thereby reducing the pathological influx of Ca²⁺ ions while preserving normal synaptic transmission.[16]

NMDA_Receptor_Antagonism cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor Presynaptic Presynaptic Neuron Glutamate_excess Excessive Glutamate Postsynaptic Postsynaptic Neuron NMDA_Receptor Ca²⁺ Influx Glutamate_excess->NMDA_Receptor Over-activation Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Neuronal Damage Memantine Memantine Memantine->NMDA_Receptor Blockade

NMDA Receptor Antagonism by Memantine
Antidiabetic Agents: DPP-4 Inhibition

Saxagliptin is an adamantane-containing dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[12][17] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[18] By inhibiting DPP-4, saxagliptin prolongs the action of incretins, leading to enhanced insulin release and improved glycemic control.[17]

DPP4_Inhibition Food_Intake Food Intake Incretins Incretin Hormones (GLP-1) Food_Intake->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Substrate for Insulin Insulin Secretion Pancreas->Insulin Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins Inactivates Saxagliptin Saxagliptin Saxagliptin->DPP4_Enzyme Inhibits

DPP-4 Inhibition by Saxagliptin

Synthesis of Key Adamantane Derivatives

The synthesis of adamantane and its derivatives has been extensively studied. The parent adamantane can be synthesized through a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[19] Functionalization at the bridgehead positions is a common strategy to introduce pharmacophoric groups.

Synthesis of Amantadine (1-Adamantylamine)

A common laboratory synthesis of amantadine involves the Ritter reaction, starting from 1-bromoadamantane.[20][21]

Protocol for the Synthesis of Amantadine Hydrochloride: [20][21]

  • Formation of N-(1-adamantyl)formamide: To a stirred solution of formamide, add 1-bromoadamantane. Slowly add concentrated sulfuric acid while maintaining the temperature. Heat the mixture until the reaction is complete as monitored by thin-layer chromatography (TLC). Cool the reaction mixture and pour it into ice-water. The precipitated N-(1-adamantyl)formamide is collected by filtration, washed with water, and dried.

  • Hydrolysis to Amantadine: The N-(1-adamantyl)formamide is then hydrolyzed by refluxing with a solution of hydrochloric acid in methanol. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a base (e.g., NaOH solution) to liberate the free amine.

  • Salt Formation: The amantadine free base is extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried, and hydrogen chloride gas or a solution of HCl in an appropriate solvent is added to precipitate amantadine hydrochloride. The product is collected by filtration and dried.

Synthesis of Memantine (1-Amino-3,5-dimethyladamantane)

The synthesis of memantine typically starts from 1,3-dimethyladamantane.[22]

Protocol for the Synthesis of Memantine Hydrochloride: [22]

  • Nitration/Formylation: 1,3-Dimethyladamantane is reacted with nitric acid followed by formamide at elevated temperatures. This introduces a formamido group at a bridgehead position.

  • Hydrolysis: The resulting N-formyl-1-amino-3,5-dimethyladamantane is hydrolyzed with hydrochloric acid to yield memantine hydrochloride. The product can be purified by recrystallization.

Synthesis of Saxagliptin

The synthesis of saxagliptin is a multi-step process involving the coupling of two key building blocks: an adamantane-containing amino acid derivative and a proline-based fragment.[15][16][18]

General Synthetic Strategy for Saxagliptin: [15][16]

  • Preparation of Building Blocks: The two key chiral intermediates, (S)-N-Boc-3-hydroxy-1-adamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, are prepared through multi-step syntheses.

  • Amide Coupling: The two building blocks are coupled using standard peptide coupling reagents (e.g., EDC/HOBt or T3P) to form an amide bond.

  • Dehydration and Deprotection: The primary amide is then dehydrated to a nitrile, and the Boc protecting group is removed under acidic conditions to yield saxagliptin.

Experimental Protocols for Biological Assays

The biological activity of adamantane derivatives is evaluated using a variety of in vitro and cell-based assays.

M2 Proton Channel Inhibition Assay (Liposome-based)

This assay measures the ability of a compound to block the proton flux through the M2 channel reconstituted into artificial lipid vesicles (liposomes).[10][11][23]

Protocol: [10][23]

  • Protein Expression and Purification: The M2 protein is expressed in a suitable expression system (e.g., E. coli) and purified.

  • Liposome Preparation: Liposomes are prepared with a pH-sensitive fluorescent dye (e.g., pyranine) encapsulated within them. The M2 protein is then reconstituted into the liposome membrane.

  • Assay Procedure: The liposomes are subjected to a pH jump by adding an acidic buffer to the external solution. The influx of protons through the M2 channel quenches the fluorescence of the entrapped dye.

  • Inhibition Measurement: The assay is performed in the presence and absence of the test compound. The inhibition of proton flux is measured as a decrease in the rate of fluorescence quenching.

M2_Assay_Workflow Start Start Protein_Prep M2 Protein Expression & Purification Start->Protein_Prep Reconstitution Reconstitute M2 into Liposomes Protein_Prep->Reconstitution Liposome_Prep Liposome Preparation (with pH-sensitive dye) Liposome_Prep->Reconstitution Assay_Setup Assay Setup (Liposomes +/- Inhibitor) Reconstitution->Assay_Setup pH_Jump Induce pH Jump (External Acidification) Assay_Setup->pH_Jump Measurement Measure Fluorescence Quenching (Proton Influx) pH_Jump->Measurement Analysis Data Analysis (Calculate % Inhibition) Measurement->Analysis End End Analysis->End

M2 Proton Channel Inhibition Assay Workflow
NMDA Receptor Binding Assay (Cell-based)

This assay determines the ability of a compound to displace a radiolabeled ligand from the NMDA receptor expressed in a cell line.[14][24][25]

Protocol: [24][25]

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with plasmids encoding the NMDA receptor subunits (e.g., GluN1 and GluN2A).

  • Membrane Preparation: The cells are harvested, and a crude membrane fraction containing the NMDA receptors is prepared by homogenization and centrifugation.

  • Binding Assay: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound.

  • Detection and Analysis: The amount of bound radioligand is determined by scintillation counting. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated.

DPP-4 Inhibition Assay (Fluorometric)

This is a common method to screen for DPP-4 inhibitors by measuring the cleavage of a fluorogenic substrate.[13][26][27][28][29]

Protocol: [13][27][28]

  • Reagent Preparation: Prepare a buffer solution, a stock solution of the fluorogenic substrate (e.g., Gly-Pro-AMC), and solutions of the test compound at various concentrations.

  • Enzyme Reaction: In a microplate, incubate the DPP-4 enzyme with the test compound for a short period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the DPP-4 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Adamantane as a Bioisostere and Lipophilic Anchor

The adamantane group is often used as a bioisosteric replacement for other bulky, lipophilic groups, such as phenyl or tert-butyl groups, to improve a compound's pharmacokinetic properties.[30] Its rigid, three-dimensional structure can also serve as a "lipophilic anchor," facilitating the binding of a drug to its target, particularly within hydrophobic pockets of proteins or by partitioning into lipid membranes.[7][19][31] The replacement of other groups with adamantane can lead to improved metabolic stability and oral bioavailability.[2][30]

Conclusion

The adamantane scaffold continues to be a valuable and versatile tool in medicinal chemistry. Its unique combination of rigidity, lipophilicity, and metabolic stability provides a robust platform for the design of novel therapeutics with improved pharmacological and pharmacokinetic profiles. The successful clinical application of adamantane-containing drugs in diverse therapeutic areas underscores the enduring importance of this remarkable hydrocarbon cage in the ongoing quest for new and effective medicines. As our understanding of drug design principles and target biology deepens, the adamantane scaffold is poised to play an even more significant role in the development of the next generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Adamantaneacetonitrile from 1-Adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantaneacetonitrile is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of various adamantane-based compounds with potential therapeutic applications. The rigid, lipophilic adamantane cage imparts unique pharmacological properties to molecules, including enhanced metabolic stability and blood-brain barrier penetration. This document provides detailed protocols for a two-step synthesis of this compound, starting from the readily available 1-adamantanol. The synthesis proceeds via the formation of 1-bromoadamantane, followed by a nucleophilic substitution with a cyanide source.

Overall Synthesis Pathway

The synthesis of this compound from 1-adamantanol is a two-step process. The first step involves the conversion of the tertiary alcohol, 1-adamantanol, to 1-bromoadamantane. The second step is a nucleophilic substitution reaction where the bromide in 1-bromoadamantane is displaced by a cyanide ion to yield the final product.

G Adamantanol 1-Adamantanol Bromoadamantane 1-Bromoadamantane Adamantanol->Bromoadamantane HBr, Reflux Acetonitrile This compound Bromoadamantane->Acetonitrile NaCN, DMSO, Heat G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge flask with 1-adamantanol and HBr (48%) B Heat to reflux (~125 °C) for 4-6 h A->B C Cool to RT, pour into ice-water B->C D Filter the precipitate C->D E Wash with water D->E F Recrystallize from methanol/water E->F G Dry under vacuum F->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 1-bromoadamantane and NaCN in DMSO B Heat at 70-80 °C for 12-18 h A->B C Cool to RT, pour into ice-water B->C D Extract with diethyl ether C->D E Wash organic layer with brine D->E F Dry over Na2SO4 E->F G Remove solvent under reduced pressure F->G H Purify by column chromatography (optional) G->H

1-Adamantaneacetonitrile: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantaneacetonitrile is a valuable bifunctional building block in organic synthesis, incorporating the rigid, lipophilic adamantane cage and a reactive nitrile functional group. The unique properties of the adamantane moiety, such as its steric bulk, three-dimensional structure, and high chemical and thermal stability, make it a desirable scaffold in medicinal chemistry and materials science. The nitrile group can be readily transformed into a variety of other functional groups, including carboxylic acids, amines, and ketones, providing access to a diverse range of adamantane-containing molecules. These derivatives have shown significant potential in the development of antiviral, anti-inflammatory, and enzyme-inhibiting agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a versatile starting material in the synthesis of key adamantane-based intermediates.

Key Synthetic Transformations of this compound

The reactivity of the nitrile group in this compound allows for its conversion into several key functional groups, opening up a wide array of synthetic possibilities. The most common and useful transformations are:

  • Hydrolysis to 1-adamantylacetic acid.

  • Reduction to 2-(1-adamantyl)ethylamine.

  • Reaction with Organometallic Reagents to form adamantyl ketones.

These transformations are fundamental for the elaboration of more complex molecules with potential biological activity.

Application Notes and Protocols

Hydrolysis to 1-Adamantylacetic Acid

Application: 1-Adamantylacetic acid is a key intermediate for the synthesis of various esters and amides. The carboxylic acid functionality can be coupled with alcohols or amines to generate a library of derivatives for biological screening. For instance, adamantane-containing amides have been investigated as potential enzyme inhibitors.

Experimental Protocol: Acid-Catalyzed Hydrolysis

A mixture of this compound (1.0 eq) and concentrated sulfuric acid (5.0 eq) in water (10 vol) is heated to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 1-adamantylacetic acid.

ParameterValue
Reactants This compound, Sulfuric Acid, Water
Reaction Time 4 - 6 hours
Temperature 100 - 110 °C (Reflux)
Work-up Precipitation in ice-water, filtration
Typical Yield 85 - 95%
Purity >98% after recrystallization (e.g., from aqueous ethanol)
Reduction to 2-(1-Adamantyl)ethylamine

Application: 2-(1-Adamantyl)ethylamine is a primary amine that serves as a crucial precursor for the synthesis of various biologically active compounds, including antiviral agents. The primary amine can be further functionalized to introduce different pharmacophores.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) (20 vol) under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in the same anhydrous solvent (5 vol) is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-5 hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off and washed with the solvent. The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 2-(1-adamantyl)ethylamine.

ParameterValue
Reactants This compound, Lithium Aluminum Hydride
Solvent Anhydrous Diethyl Ether or THF
Reaction Time 3 - 5 hours
Temperature 0 °C to Reflux
Work-up Fieser work-up (H₂O, NaOH(aq), H₂O), filtration
Typical Yield 70 - 85%
Purity >97% after distillation or conversion to a salt
Reaction with Grignard Reagents to Synthesize Adamantyl Ketones

Application: Adamantyl ketones are versatile intermediates that can be further modified, for example, through reduction to secondary alcohols or conversion to oximes and other derivatives. These ketones and their derivatives have been explored for their potential in various therapeutic areas.

Experimental Protocol: Reaction with Methylmagnesium Bromide

To a solution of this compound (1.0 eq) in anhydrous diethyl ether (15 vol) under an inert atmosphere, a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion (monitored by TLC), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude imine intermediate is then hydrolyzed by stirring with 2 M hydrochloric acid for 2-4 hours at room temperature. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The organic layer is dried and concentrated to afford 1-(1-adamantyl)acetone.

ParameterValue
Reactants This compound, Methylmagnesium Bromide
Solvent Anhydrous Diethyl Ether
Reaction Time 12 - 16 hours (Grignard addition), 2 - 4 hours (Hydrolysis)
Temperature 0 °C to Room Temperature
Work-up Aqueous quench, extraction, and acidic hydrolysis
Typical Yield 60 - 75%
Purity >95% after column chromatography

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound and a potential workflow for drug discovery.

synthetic_pathways This compound This compound 1-Adamantylacetic Acid 1-Adamantylacetic Acid This compound->1-Adamantylacetic Acid H₂SO₄, H₂O Reflux 2-(1-Adamantyl)ethylamine 2-(1-Adamantyl)ethylamine This compound->2-(1-Adamantyl)ethylamine 1. LiAlH₄, Et₂O 2. H₂O 1-(1-Adamantyl)acetone 1-(1-Adamantyl)acetone This compound->1-(1-Adamantyl)acetone 1. CH₃MgBr, Et₂O 2. H₃O⁺

Caption: Key transformations of this compound.

drug_discovery_workflow cluster_0 Synthesis cluster_1 Screening & Optimization Start This compound Intermediate Key Adamantane Intermediate (e.g., Amine, Acid) Start->Intermediate Functional Group Transformation Library Library of Adamantane Derivatives Intermediate->Library Derivatization Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Compound Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of adamantane derivatives. The straightforward conversion of its nitrile group into other key functionalities provides a reliable platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this document offer a starting point for researchers to explore the rich chemistry of this unique molecule.

Application Notes and Protocols for 1-Adamantaneacetonitrile in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-adamantaneacetonitrile as a key intermediate in the synthesis of pharmaceutical agents. The unique structural properties of the adamantane cage, such as its rigidity, lipophilicity, and metabolic stability, make it a valuable scaffold in drug design. This compound serves as a versatile building block for introducing the adamantyl moiety into drug candidates, particularly in the development of neuroprotective and antiviral agents.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps involved in the preparation and utilization of this compound.

Table 1: Synthesis of 1-Adamantane Precursors

Starting MaterialReagent(s)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
AdamantaneBromineNeat100-1054~95>98
AdamantaneBromotrichloromethane, Mo(CO)₆Neat140-1605-1090-99High
Adamantane1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane65-7024-36~91High

Table 2: Synthesis of this compound

Starting MaterialReagent(s)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1-BromoadamantaneSodium CyanideDMSO902High>95
1-AdamantanolAcetonitrile, Sulfuric Acidn-HeptaneRoom Temperature16Good>97

Table 3: Synthesis of 2-(1-Adamantyl)ethylamine Hydrochloride (from this compound)

MethodReducing AgentSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Diethyl EtherReflux4>90>98
Catalytic HydrogenationRaney Nickel, H₂Methanol/Ammonia806High>99

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane (Precursor)

Objective: To synthesize 1-bromoadamantane from adamantane, a key starting material for this compound.

Materials:

  • Adamantane

  • Bromine

  • Anhydrous Calcium Chloride

Procedure:

  • In a fume hood, to a flask equipped with a reflux condenser and a dropping funnel, add adamantane.

  • Slowly add bromine to the adamantane with stirring.

  • Heat the reaction mixture to 100-105°C for 4 hours. The reaction mixture will become a dark red-brown solution.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the organic layer with a saturated sodium thiosulfate solution to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to yield crude 1-bromoadamantane.

  • Purify the crude product by recrystallization from methanol to obtain white crystalline 1-bromoadamantane.

Expected Yield: Approximately 95%.

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound from 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a fume hood, dissolve 1-bromoadamantane in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add sodium cyanide to the solution.

  • Heat the reaction mixture to 90°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.

Expected Yield: High.

Protocol 3: Synthesis of 2-(1-Adamantyl)ethylamine (Pharmaceutical Intermediate)

Objective: To synthesize 2-(1-adamantyl)ethylamine by reduction of this compound.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a fume hood, to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere with stirring.

  • After the addition is complete, reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1-adamantyl)ethylamine as an oil or low-melting solid.

Expected Yield: >90%.

Method B: Catalytic Hydrogenation

Materials:

  • This compound

  • Raney Nickel (activated)

  • Methanol

  • Ammonia (as a solution in methanol or anhydrous)

  • Hydrogen Gas (H₂)

Procedure:

  • In a high-pressure hydrogenation vessel (autoclave), add this compound, methanol, and a catalytic amount of activated Raney Nickel.

  • Add a solution of ammonia in methanol to the mixture. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to 80°C with vigorous stirring for 6 hours, or until hydrogen uptake ceases.

  • Cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filter the catalyst through a pad of Celite and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(1-adamantyl)ethylamine.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt.

Expected Yield: High.

Mandatory Visualizations

Synthesis Workflow for Adamantane-Based Pharmaceutical Intermediates

G Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Bromination Adamantaneacetonitrile This compound Bromoadamantane->Adamantaneacetonitrile Cyanation Adamantylethylamine 2-(1-Adamantyl)ethylamine Adamantaneacetonitrile->Adamantylethylamine Reduction Pharmaceuticals Pharmaceuticals (e.g., Neuroprotective Agents) Adamantylethylamine->Pharmaceuticals Further Synthesis DPP4_Signaling_Pathway cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor GLP1_GIP Active GLP-1 and GIP (Incretin Hormones) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates Glucagon Glucagon Secretion (from α-cells) GLP1_GIP->Glucagon Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin Insulin Secretion Pancreas->Insulin Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Leads to Glucagon->Blood_Glucose Prevents increase of DPP4_Inhibitor DPP-4 Inhibitor (e.g., Adamantane Derivative) DPP4_inhibited DPP-4 Enzyme (Inhibited) DPP4_Inhibitor->DPP4_inhibited Inhibits Increased_GLP1_GIP Increased Active GLP-1 and GIP Pancreas_stimulated Enhanced Stimulation of Pancreatic β-cells Increased_GLP1_GIP->Pancreas_stimulated Prolonged Stimulation Decreased_Glucagon Decreased Glucagon Secretion Increased_GLP1_GIP->Decreased_Glucagon Enhanced Inhibition Increased_Insulin Increased Insulin Secretion Pancreas_stimulated->Increased_Insulin Improved_Glucose_Control Improved Glucose Control Increased_Insulin->Improved_Glucose_Control Leads to Decreased_Glucagon->Improved_Glucose_Control Contributes to

Application Notes and Protocols for the Derivatization of 1-Adamantaneacetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The adamantane moiety is a versatile scaffold in medicinal chemistry, prized for its rigid, lipophilic, and three-dimensional structure. This unique cage-like hydrocarbon has been incorporated into numerous approved drugs, including antivirals (amantadine and rimantadine), agents for neurological disorders (memantine), and antidiabetics (vildagliptin and saxagliptin)[1]. The introduction of an adamantane group can significantly enhance the therapeutic properties of a drug candidate by improving its metabolic stability, bioavailability, and target binding affinity. 1-Adamantaneacetonitrile is a readily available starting material that offers a reactive methylene group and a nitrile functionality, making it an attractive precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This document provides a detailed protocol for a hypothetical derivatization of this compound via the Gewald reaction to generate novel 2-aminothiophene derivatives, a class of compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[2][3][4][5][6].

Hypothetical Derivatization of this compound via the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides an efficient route to highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, in the presence of a basic catalyst[7][8][9][10][11]. In this proposed protocol, this compound serves as the active methylene nitrile component.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow: Gewald Synthesis of Adamantyl-Thiophenes start Start: Reagent Preparation reagents 1. This compound 2. Ketone/Aldehyde 3. Elemental Sulfur 4. Morpholine (catalyst) 5. Ethanol (solvent) start->reagents reaction_setup Combine reagents in ethanol and heat to reflux reagents->reaction_setup workup Cool, filter to remove excess sulfur, and concentrate the filtrate reaction_setup->workup purification Purify by column chromatography workup->purification characterization Characterize by NMR, MS, and elemental analysis purification->characterization biological_screening Screen for biological activity (e.g., cytotoxicity assay) characterization->biological_screening end End: Data Analysis biological_screening->end

Caption: Workflow for the synthesis and evaluation of adamantyl-thiophenes.

Detailed Experimental Protocol: Synthesis of 2-amino-4-(adamantan-1-yl)-5-methylthiophene-3-carbonitrile (Hypothetical Example)

Materials:

  • This compound (1.0 eq)

  • Acetone (1.2 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.75 g, 10 mmol), acetone (0.87 mL, 12 mmol), and anhydrous ethanol (30 mL).

  • Stir the mixture at room temperature until all the this compound has dissolved.

  • To the stirred solution, add elemental sulfur (0.35 g, 11 mmol) followed by the dropwise addition of morpholine (0.17 mL, 2 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the cooled mixture through a pad of Celite to remove any unreacted sulfur. Wash the filter cake with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure 2-amino-4-(adamantan-1-yl)-5-methylthiophene-3-carbonitrile as a white to pale yellow solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Data Presentation: Hypothetical Biological Activity

The synthesized adamantyl-thiophene derivatives could be evaluated for their anticancer activity against various cancer cell lines. The following table presents exemplary data for a small library of hypothetical compounds, illustrating their cytotoxic effects against the A549 human lung carcinoma cell line.

Table 1: Hypothetical Cytotoxicity of Adamantyl-Thiophene Derivatives against A549 Cancer Cells

Compound IDIC₅₀ (µM)a
AD-Thio-01 HH> 100
AD-Thio-02 CH₃H25.4
AD-Thio-03 CH₃CH₃15.8
AD-Thio-04 \multicolumn{2}{c}{-(CH₂)₅-}8.2
Doxorubicin \multicolumn{2}{c}{-}0.9

aIC₅₀ is the concentration of the compound that inhibits 50% of cell growth after 72 hours of incubation. Data are presented as the mean of three independent experiments. This data is for illustrative purposes only.

Potential Mechanism of Action: Targeting EGFR Signaling Pathway

Many thiophene derivatives have been reported to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway[12][13][14]. Overactivation of the EGFR pathway is a common feature in many cancers, leading to uncontrolled cell growth. The diagram below illustrates the major components of this pathway.

egfr_pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation

Caption: Overview of the EGFR signaling cascade.

Adamantyl-thiophene derivatives could potentially inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Conclusion

While the derivatization of this compound is not yet widely explored in the scientific literature, its chemical structure suggests significant potential for the synthesis of novel heterocyclic compounds. The hypothetical protocol presented here, based on the robust and versatile Gewald reaction, provides a practical starting point for researchers interested in exploring this area of medicinal chemistry. The resulting adamantyl-substituted 2-aminothiophenes are promising candidates for drug discovery programs, particularly in the field of oncology. Further synthesis and biological evaluation are warranted to uncover the full therapeutic potential of this novel class of compounds.

References

Application Notes and Protocols: Reactions of 1-Adamantaneacetonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 1-adamantaneacetonitrile with a range of common nucleophiles. The bulky and lipophilic adamantyl group imparts unique properties to molecules, making this compound a valuable building block in medicinal chemistry and materials science.[1][2] This document outlines key reactions, including hydrolysis, reduction, Grignard reactions, and α-alkylation, providing detailed experimental protocols and expected outcomes.

Hydrolysis to 1-Adamantaneacetic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 1-adamantaneacetic acid, a valuable intermediate for the synthesis of various derivatives, including esters and amides.[3][4]

Reaction Scheme:

(Image of the hydrolysis reaction of this compound to 1-adamantaneacetic acid)

Quantitative Data
Product NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)Reference
1-Adamantaneacetic acidC₁₂H₁₈O₂194.27134-137>90[3][4]
Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Isolation: The white precipitate of 1-adamantaneacetic acid is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A This compound C Reflux (120-130°C, 4-6h) A->C B H₂SO₄ / H₂O B->C D Cool to RT C->D E Pour onto ice D->E F Vacuum Filtration E->F G Wash with cold H₂O F->G H Recrystallization G->H I 1-Adamantaneacetic acid H->I Reduction_Pathway This compound This compound Intermediate Imine Intermediate Imine This compound->Intermediate Imine 1. LiAlH₄, Et₂O 2-(1-Adamantyl)ethylamine 2-(1-Adamantyl)ethylamine Intermediate Imine->2-(1-Adamantyl)ethylamine 2. H₂O workup Logical_Relationships This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₃O⁺ Reduction Reduction This compound->Reduction LiAlH₄ Grignard Reaction Grignard Reaction This compound->Grignard Reaction R-MgX α-Alkylation α-Alkylation This compound->α-Alkylation 1. LDA 2. R-X 1-Adamantaneacetic Acid 1-Adamantaneacetic Acid Hydrolysis->1-Adamantaneacetic Acid 2-(1-Adamantyl)ethylamine 2-(1-Adamantyl)ethylamine Reduction->2-(1-Adamantyl)ethylamine 1-Adamantyl Ketones 1-Adamantyl Ketones Grignard Reaction->1-Adamantyl Ketones α-Substituted Nitriles α-Substituted Nitriles α-Alkylation->α-Substituted Nitriles

References

Protocol for the synthesis of 1-Adamantaneacetic acid from 1-Adamantaneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of adamantane derivatives is a critical process in the discovery of new therapeutic agents. 1-Adamantaneacetic acid, a key building block, can be synthesized from 1-Adamantaneacetonitrile through hydrolysis. This document provides a detailed protocol for this chemical transformation, including reaction conditions, purification methods, and characterization data.

Introduction

Reaction and Mechanism

The overall reaction involves the conversion of this compound to 1-adamantaneacetic acid and ammonia (or an ammonium salt) in the presence of water.

Chemical Equation:

C₁₀H₁₅CH₂CN + 2 H₂O → C₁₀H₁₅CH₂COOH + NH₃

The mechanism, whether under acidic or basic conditions, proceeds through the initial hydration of the nitrile to form an amide intermediate (1-adamantaneacetamide), which is then further hydrolyzed to the carboxylic acid.

Experimental Protocols

Two primary methods for the hydrolysis of nitriles are acid-catalyzed and base-catalyzed hydrolysis. Below are detailed protocols for each approach for the synthesis of 1-adamantaneacetic acid.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid, such as sulfuric acid or hydrochloric acid, to catalyze the hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%) or Concentrated Hydrochloric Acid (37%)

  • Deionized Water

  • Diethyl Ether or Dichloromethane

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • 1 M Hydrochloric Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Acid Addition: Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (or concentrated hydrochloric acid) to the flask. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

  • Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Acidification and Isolation: Acidify the aqueous bicarbonate layer with 1 M hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the 1-adamantaneacetic acid.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs a strong base, such as sodium hydroxide or potassium hydroxide, for the hydrolysis.

Materials:

  • This compound

  • Sodium Hydroxide or Potassium Hydroxide pellets

  • Deionized Water

  • Ethanol or Ethylene Glycol (as a co-solvent, optional)

  • Concentrated Hydrochloric Acid

  • Diethyl Ether or Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol or ethylene glycol (if used).

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Reflux: Heat the mixture to reflux (typically 80-120 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the organic solvent under reduced pressure.

  • Extraction: Dilute the residue with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. 1-Adamantaneacetic acid will precipitate out of the solution.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-adamantaneacetic acid. Please note that the yield is representative and can vary based on the specific reaction conditions and scale.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reactant This compoundThis compound
Catalyst/Reagent H₂SO₄ or HClNaOH or KOH
Solvent WaterWater/Ethanol or Ethylene Glycol
Reaction Temperature 100-110 °C80-120 °C
Reaction Time 4-8 hours6-12 hours
Representative Yield 70-85%75-90%
Melting Point 134-137 °C134-137 °C
Appearance White SolidWhite Solid

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 1-adamantaneacetic acid from this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) start->hydrolysis workup Quenching & Extraction hydrolysis->workup acidification Acidification & Precipitation workup->acidification filtration Filtration & Drying acidification->filtration end_product 1-Adamantaneacetic Acid filtration->end_product

Application of 1-Adamantaneacetonitrile in Antiviral Drug Development: A Focus on Synthetic Potential and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Adamantaneacetonitrile, a derivative of the rigid, cage-like hydrocarbon adamantane, represents a key synthetic intermediate in the exploration of novel antiviral agents. While direct evidence of the intrinsic antiviral activity of this compound is not prominently featured in published literature, its structural motif is central to a class of antivirals known as adamantanes. The prototypical adamantane antiviral, amantadine (1-aminoadamantane), and its derivatives have historically been utilized against influenza A virus.[1] These compounds are known to target the M2 proton channel of the influenza A virus, inhibiting viral uncoating and replication. However, the emergence of resistant strains has necessitated the development of new adamantane-based drugs with improved efficacy and a broader spectrum of activity.

This document outlines the potential application of this compound as a precursor for the synthesis of novel antiviral candidates and provides detailed protocols for their subsequent virological and toxicological evaluation. The nitrile functionality of this compound offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and identify new lead compounds.

Synthetic Potential of this compound

The chemical reactivity of the nitrile group in this compound allows for its conversion into several key functional groups that are often found in pharmacologically active molecules. This positions this compound as a valuable starting material for the synthesis of libraries of novel adamantane derivatives for antiviral screening.

A plausible synthetic route starting from this compound to a potential antiviral candidate, such as an adamantane-containing primary amine, is outlined below. Primary amines are a common feature in many M2 channel inhibitors.

G cluster_synthesis Proposed Synthesis of an Adamantane Amine from this compound A This compound B Adamantane Acetic Acid A->B Acid or Base Hydrolisis C Adamantane Acetamide B->C Amidation (e.g., DCC, HOBt, NH3) D 2-(Adamantan-1-yl)ethan-1-amine (Potential Antiviral Candidate) C->D Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(Adamantan-1-yl)ethan-1-amine from this compound

This protocol describes a representative multi-step synthesis to convert this compound into a primary amine derivative, which can then be tested for antiviral activity.

a) Step 1: Hydrolysis of this compound to Adamantane Acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Hydrolysis: Add an aqueous solution of a strong base (e.g., 6M NaOH, 5 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and acidify with a strong acid (e.g., 6M HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield adamantane acetic acid.

b) Step 2: Amidation of Adamantane Acetic Acid to Adamantane Acetamide

  • Activation: Suspend adamantane acetic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt, 1.1 equivalents). Stir at 0°C for 30 minutes.

  • Ammonolysis: Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to obtain adamantane acetamide.

c) Step 3: Reduction of Adamantane Acetamide to 2-(Adamantan-1-yl)ethan-1-amine

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH4, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Slowly add a solution of adamantane acetamide (1 equivalent) in anhydrous THF to the suspension at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purification: Purify the crude product by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

G cluster_workflow Plaque Reduction Assay Workflow A Seed host cells in 6-well plates B Incubate to form a confluent monolayer A->B D Infect cell monolayers with virus B->D C Prepare serial dilutions of the test compound E Add compound dilutions to infected cells D->E F Overlay with semi-solid medium (e.g., agarose or methylcellulose) E->F G Incubate for plaque development F->G H Fix and stain cells (e.g., crystal violet) G->H I Count plaques and calculate IC50 H->I

Caption: Workflow for a plaque reduction assay.

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) into 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 2-(Adamantan-1-yl)ethan-1-amine) in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Viral Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the incubation period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the different dilutions of the test compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add an overlay medium (e.g., 2X MEM containing 1% low-melting-point agarose or methylcellulose) to each well. The semi-solid nature of this medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with a solution of 10% formaldehyde and then stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death. The CC50 (50% cytotoxic concentration) is determined.

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, add serial dilutions of the test compound to the wells. Include a "cell control" (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to the cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.

Data Presentation

The quantitative data obtained from the antiviral and cytotoxicity assays should be summarized in a clear and structured table to allow for easy comparison of different compounds and the calculation of the Selectivity Index (SI), which is a measure of the therapeutic window of the compound.

Compound IDTarget VirusIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
2-(Adamantan-1-yl)ethan-1-amineInfluenza A/H1N1ValueValueValue
Amantadine (Control)Influenza A/H1N1ValueValueValue
...............

Potential Signaling Pathway and Mechanism of Action

While the precise mechanism of action of novel adamantane derivatives would need to be elucidated through further studies, a primary hypothesis would be the inhibition of the influenza A M2 proton channel.

G cluster_pathway Hypothesized Mechanism of Action of Adamantane Derivatives A Influenza A Virus C Endocytosis A->C Attachment & Entry B Host Cell D Endosome C->D E Viral Uncoating D->E Acidification F M2 Proton Channel H Viral RNA Release into Cytoplasm E->H Successful G Adamantane Derivative (e.g., 2-(Adamantan-1-yl)ethan-1-amine) G->F Blockade I Viral Replication H->I

Caption: Inhibition of viral uncoating via M2 channel blockade.

This compound serves as a promising and versatile starting material for the synthesis of novel adamantane derivatives with potential antiviral activity. Its utility lies in the ability to readily introduce chemical diversity around the adamantane scaffold. The provided protocols for synthesis and in vitro evaluation offer a robust framework for researchers in the field of antiviral drug development to explore the potential of this chemical space. The systematic evaluation of these new compounds for their antiviral efficacy and cytotoxicity is a critical step in the identification of new therapeutic agents to combat viral infections.

References

Application Notes and Protocols: Investigating the Biological Activity of 1-Adamantaneacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of derivatives of 1-adamantaneacetonitrile. This class of compounds holds significant promise for therapeutic applications, leveraging the unique physicochemical properties of the adamantane cage to interact with biological targets. The protocols outlined below are intended to serve as a foundational methodology for researchers investigating the antiviral, cytotoxic, and neuromodulatory potential of these novel chemical entities.

Introduction

Adamantane-containing compounds have a rich history in medicinal chemistry, with notable examples including the antiviral agent amantadine and the NMDA receptor antagonist memantine. The rigid, lipophilic adamantane scaffold can enhance drug-like properties, such as metabolic stability and target binding affinity. This compound is a versatile starting material for the synthesis of a variety of derivatives, including amidines, amides, and other functionalized molecules. This document details the synthesis of a key intermediate, 1-adamantyl acetamidine, and provides protocols for assessing the biological activity of its derivatives.

Synthesis of 1-Adamantyl Acetamidine Hydrochloride

A key derivative that can be synthesized from this compound is 1-adamantyl acetamidine. The following protocol is adapted from established methods for the synthesis of amidines from nitriles.

Experimental Protocol: Pinner Reaction for Amidine Synthesis

This protocol describes the conversion of this compound to the corresponding imidate ester hydrochloride, followed by ammonolysis to yield the acetamidine hydrochloride.

Part 1: Formation of the Imidate Ester Hydrochloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve this compound (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation is achieved.

  • Reaction: Seal the flask and allow it to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the imidate ester hydrochloride will often precipitate from the solution. Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Part 2: Ammonolysis to the Amidine Hydrochloride

  • Reaction Setup: Suspend the crude imidate ester hydrochloride in a fresh portion of anhydrous ethanol in a pressure-tight vessel.

  • Ammonolysis: Cool the suspension to 0 °C and bubble anhydrous ammonia gas through it for 30-60 minutes.

  • Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours.

  • Isolation: The product, 1-adamantyl acetamidine hydrochloride, will typically precipitate. Collect the solid by vacuum filtration, wash with cold anhydrous ethanol and then diethyl ether.

  • Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure amidine salt.

Synthesis_Workflow start This compound imidate 1-Adamantylacetimidate Ester Hydrochloride start->imidate Dry HCl, Anhydrous EtOH 0°C to RT amidine 1-Adamantyl Acetamidine Hydrochloride imidate->amidine Anhydrous NH3, Anhydrous EtOH RT

Caption: Synthetic workflow for 1-adamantyl acetamidine HCl.

Biological Activity Assessment

Based on the known activities of other adamantane derivatives, key biological assays for this compound derivatives include cytotoxicity, antiviral, and NMDA receptor modulation assays.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cell lines (e.g., A549, HeLa, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound Derivatives

CompoundDerivativeA549 IC₅₀ (µM)HeLa IC₅₀ (µM)PC-3 IC₅₀ (µM)
1a -H>100>100>100
1b -Cl55.268.472.1
1c -OCH₃42.851.959.3
1d -NO₂25.133.740.5
Doxorubicin (Control)0.81.11.5

Note: The data presented in this table is illustrative and intended to provide a template for reporting experimental results.

Antiviral Assays

Adamantane derivatives are known for their antiviral activity, particularly against influenza A virus. A common method to assess this is the plaque reduction assay.

Protocol: Plaque Reduction Assay for Antiviral Activity

  • Cell Seeding: Seed a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

  • Virus Infection: Infect the cells with influenza A virus (e.g., H1N1 strain) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37 °C.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Overlay the cells with an agar medium containing various concentrations of the test compounds.

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Data Presentation: Antiviral Activity of this compound Derivatives against Influenza A (H1N1)

CompoundDerivativeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
2a -H25.6>100>3.9
2b -F12.3>100>8.1
2c -Br15.885.25.4
Amantadine (Control)5.2>100>19.2

Note: CC₅₀ (50% cytotoxic concentration) should be determined in parallel using an appropriate cytotoxicity assay on MDCK cells. The data presented here is for illustrative purposes.

NMDA Receptor Binding Assay

Given that some adamantane derivatives act as NMDA receptor antagonists, a radioligand binding assay can be used to determine the affinity of the synthesized compounds for this receptor.[2]

Protocol: [³H]MK-801 Competitive Binding Assay

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, [³H]MK-801 (a radiolabeled NMDA receptor channel blocker), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of unlabeled MK-801).

  • Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

NMDA_Signaling cluster_0 Glutamate Glutamate Receptor NMDA Receptor Glutamate->Receptor Glycine Glycine Glycine->Receptor IonChannel Ion Channel (Open) Receptor->IonChannel Activation Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx BlockedChannel Ion Channel (Blocked) Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_Influx->Downstream Blocker This compound Derivative Blocker->IonChannel Blockade

Caption: Proposed mechanism of NMDA receptor antagonism.

Data Presentation: NMDA Receptor Binding Affinity

CompoundDerivativeIC₅₀ (nM)Ki (nM)
3a -H850425
3b -CH₃420210
3c -Cl610305
Memantine (Control)15075

Note: The Ki values are calculated based on a hypothetical Kd for [³H]MK-801. This data is for illustrative purposes.

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust framework for the synthesis and biological characterization of this compound derivatives. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals. The unique structural features of the adamantane nucleus suggest that derivatives of this compound are a promising area for the discovery of new therapeutic agents.

References

Application Notes and Protocols: 1-Adamantaneacetonitrile as a Precursor for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-adamantaneacetonitrile as a versatile starting material for the synthesis of various enzyme inhibitors. The unique physicochemical properties of the adamantane cage, such as its lipophilicity, rigidity, and three-dimensional structure, make it a privileged scaffold in medicinal chemistry. This document details synthetic strategies and experimental protocols for the preparation and evaluation of enzyme inhibitors derived from this compound, focusing on Dipeptidyl Peptidase-4 (DPP-4), 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), and Cathepsin K.

Introduction

This compound is a key building block for introducing the adamantyl moiety into pharmacologically active molecules. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids and amines, which serve as crucial handles for further synthetic modifications. This versatility allows for the construction of a diverse library of adamantane-containing compounds for screening against various enzymatic targets.

Synthetic Pathways from this compound

The conversion of this compound into key intermediates is the first critical step in the synthesis of the target enzyme inhibitors. The primary transformations involve the hydrolysis of the nitrile to a carboxylic acid and its reduction to an amine.

Synthetic_Pathways A This compound B 1-Adamantaneacetic Acid A->B Hydrolysis C 1-(Adamantan-1-yl)methanamine A->C Reduction D DPP-4 Inhibitors (e.g., Vildagliptin) B->D Multi-step synthesis E 11β-HSD1 Inhibitors B->E Amide Coupling F Cathepsin K Inhibitors C->F Amide Coupling

Caption: Synthetic utility of this compound.

Protocol 1: Synthesis of 1-Adamantaneacetic Acid from this compound (Hydrolysis)

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid, a versatile intermediate for further reactions.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-adamantaneacetic acid.

Protocol 2: Synthesis of 1-(Adamantan-1-yl)methanamine from this compound (Reduction)

This protocol details the reduction of the nitrile group to a primary amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • Sodium hydroxide solution (15%)

  • Sodium sulfate (anhydrous)

  • Three-necked round-bottom flask equipped with a dropping funnel and condenser

  • Magnetic stirrer

Procedure:

  • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 1-(adamantan-1-yl)methanamine.

Application in the Synthesis of Enzyme Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The adamantane moiety is a key feature of the potent DPP-4 inhibitor Vildagliptin.

Synthetic Workflow for Vildagliptin Precursor:

DPP4_Workflow cluster_0 Synthesis of Adamantane Intermediate cluster_1 Synthesis of Vildagliptin A 1-Adamantaneacetic Acid B 1-Adamantanol A->B Decarboxylative Hydroxylation C 3-Bromo-1-adamantanol B->C Bromination D 3-Amino-1-adamantanol C->D Amination F Vildagliptin D->F E (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile E->F Coupling

Caption: Synthesis of a key Vildagliptin precursor.

Quantitative Data: Adamantane-based DPP-4 Inhibitors

CompoundTargetIC50 (nM)Reference
VildagliptinDPP-462[1]
SaxagliptinDPP-450[1]

Protocol 3: DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.[2]

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Vildagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • To each well of the 96-well plate, add 50 µL of the diluted test compound or control.

  • Add 25 µL of the DPP-4 enzyme solution to each well.

  • Incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity kinetically for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 inhibitors are being investigated for the treatment of metabolic syndrome and type 2 diabetes.[3] Adamantane-containing compounds have shown significant inhibitory activity against this enzyme.[4][5][6]

Logical Relationship for 11β-HSD1 Inhibition:

HSD1_Pathway cluster_0 Cellular Glucocorticoid Activation cluster_1 Inhibitor Action Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD1->Cortisol Metabolic_Effects Adverse Metabolic Effects (e.g., increased gluconeogenesis) GR->Metabolic_Effects Inhibitor Adamantane-based 11β-HSD1 Inhibitor Inhibitor->HSD1 Inhibits

Caption: Mechanism of 11β-HSD1 inhibition.

Quantitative Data: Adamantane-based 11β-HSD1 Inhibitors

Compound ClassTargetIC50 Range (nM)Reference(s)
Adamantyl ethanone derivatives11β-HSD150 - 70[4][6]
Adamantyl ethanone pyridyl derivatives11β-HSD134 - 48[5]
2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives11β-HSD1Varies (e.g., 82.82% inhibition at 10 µM)[3]

Protocol 4: 11β-HSD1 Inhibition Assay (Cell-based)

This protocol outlines a method to assess the inhibitory activity of compounds on 11β-HSD1 in a cellular context.[4]

Materials:

  • HEK293 cells stably transfected with the human HSD11B1 gene

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Cortisone (substrate)

  • Test compounds (dissolved in DMSO)

  • ELISA kit for cortisol detection

  • 96-well cell culture plate

  • Incubator (37 °C, 5% CO₂)

Procedure:

  • Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and replace it with a fresh medium containing various concentrations of the test compounds.

  • Add cortisone to each well to a final concentration of 100 nM.

  • Incubate the plate for 4-6 hours at 37 °C in a CO₂ incubator.

  • After incubation, collect the cell supernatant.

  • Quantify the amount of cortisol produced in the supernatant using a cortisol-specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cathepsin K Inhibitors

Cathepsin K is a cysteine protease involved in bone resorption, and its inhibitors are potential therapeutics for osteoporosis.[7][8]

Experimental Workflow for Cathepsin K Inhibitor Screening:

CatK_Workflow Start Start: Synthesized Adamantane Derivatives Assay In Vitro Cathepsin K Inhibition Assay Start->Assay IC50 Determine IC50 Values Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Workflow for Cathepsin K inhibitor development.

Quantitative Data: Adamantane-based Cathepsin K Inhibitors

CompoundTargetIC50 (µM)Reference
A22 (Adamantane derivative)Cathepsin K0.44[7]

Protocol 5: Cathepsin K Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the inhibition of Cathepsin K activity.[7]

Materials:

  • Human recombinant Cathepsin K

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Odanacatib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the assay buffer and activate the Cathepsin K by pre-incubating it in the buffer at room temperature.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compounds or positive control.

  • Add 25 µL of the activated Cathepsin K solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

  • Measure the fluorescence intensity kinetically for 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Calculate the reaction rates and determine the IC50 values as described previously.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of enzyme inhibitors. Its straightforward conversion to key intermediates like 1-adamantaneacetic acid and 1-(adamantan-1-yl)methanamine provides a gateway to potent inhibitors of DPP-4, 11β-HSD1, and Cathepsin K. The protocols provided herein offer a foundation for researchers to explore the synthesis and evaluation of novel adamantane-based therapeutics. The structured data presentation and detailed methodologies are intended to facilitate reproducible and efficient drug discovery efforts.

References

Adamantane-Based Compounds in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a valuable scaffold in medicinal chemistry for the development of therapeutic agents targeting neurodegenerative diseases. Its unique structure allows for the precise positioning of pharmacophoric groups, influencing the affinity, selectivity, and pharmacokinetic properties of the resulting compounds. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with adamantane-based compounds in the context of Alzheimer's disease, Parkinson's disease, and Huntington's disease research. The two most prominent drugs, Memantine and Amantadine, serve as key examples of the therapeutic potential of this chemical moiety.

Mechanisms of Action

Adamantane derivatives exert their neuroprotective effects through multiple mechanisms, primarily by modulating glutamatergic and dopaminergic neurotransmission.

1. NMDA Receptor Antagonism: A primary mechanism of action for adamantane compounds like memantine and amantadine is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By blocking the NMDA receptor ion channel when it is excessively open, these compounds can mitigate the excitotoxic effects of pathological glutamate levels, a common feature in many neurodegenerative disorders.[3]

2. Dopamine Modulation: Amantadine has been shown to influence dopaminergic signaling by promoting the release of dopamine and inhibiting its reuptake at the presynaptic terminal.[4] This mechanism is particularly relevant to its use in Parkinson's disease, where it helps to alleviate motor symptoms.

3. Sigma-1 Receptor Agonism: Both amantadine and memantine have been identified as agonists of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6] Activation of the sigma-1 receptor is linked to neuroprotective pathways, including the modulation of calcium signaling, reduction of oxidative stress, and regulation of neuronal excitability.[5][6]

Signaling Pathways

The therapeutic effects of adamantane-based compounds are mediated through their interaction with key signaling pathways implicated in neurodegeneration.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, ERK) Ca_ion->Signaling_Cascade Activation Adamantane Adamantane Compound Adamantane->NMDA_R Blockade

NMDA Receptor Signaling Pathway and Adamantane Blockade.

This diagram illustrates the activation of the NMDA receptor by glutamate and glycine, leading to calcium influx and downstream signaling. Adamantane compounds act as channel blockers, preventing excessive calcium entry.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_R D1 Receptor Dopamine->D1_R D2_R D2 Receptor Dopamine->D2_R AC_stim Adenylyl Cyclase (Stimulation) D1_R->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibition) D2_R->AC_inhib Gi Amantadine_release Amantadine Amantadine_release->Dopamine_Vesicle Promotes Release Amantadine_reuptake Amantadine Amantadine_reuptake->DAT Inhibits Reuptake

Dopamine Signaling and the Influence of Amantadine.

This diagram shows the release, binding, and reuptake of dopamine. Amantadine enhances dopaminergic transmission by promoting dopamine release and inhibiting its reuptake via the dopamine transporter (DAT).

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Sigma1R_BiP Sigma-1R / BiP Complex Sigma1R_active Active Sigma-1R Sigma1R_BiP->Sigma1R_active IP3R IP3 Receptor Mito_Ca Mitochondrial Ca²⁺ Uptake IP3R->Mito_Ca Ca²⁺ Transfer Adamantane Adamantane Compound (Agonist) Adamantane->Sigma1R_BiP Binding ER_Stress ER Stress ER_Stress->Sigma1R_BiP Dissociation Sigma1R_active->IP3R Modulation Neuroprotection Neuroprotection (Reduced Oxidative Stress, Improved Neuronal Survival) Sigma1R_active->Neuroprotection

Sigma-1 Receptor Signaling in Neuroprotection.

This diagram illustrates the activation of the sigma-1 receptor by adamantane agonists, leading to its dissociation from the BiP chaperone protein. The activated sigma-1 receptor then modulates intracellular calcium signaling and promotes neuroprotective pathways.

Quantitative Data on Adamantane-Based Compounds

The following tables summarize key quantitative data for adamantane derivatives, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations

CompoundTargetAssay TypeValueReference
MemantineNMDA Receptor[3H]MK-801 BindingKi = 0.54 ± 0.23 µM[4]
AmantadineNMDA Receptor[3H]MK-801 BindingKi = 10.50 ± 6.10 µM[4]
MemantineSigma-1 Receptor--INVALID-LINK---SKF-10,047 BindingKi = 2.60 ± 0.62 µM
AmantadineSigma-1 Receptor--INVALID-LINK---SKF-10,047 BindingKi = 7.44 ± 0.82 µM
4-amino-N-(3,5-dimethyladamantan-1-yl)benzamideAβ40 AggregationThioflavin T AssayIC50 = 0.4 µM[7]
N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amineAβ40 AggregationThioflavin T AssayIC50 = 1.8 µM[7]
Benzohomoadamantane-chlorotacrine hybridAcetylcholinesteraseEllman's MethodIC50 = 0.33 nM[8]
Benzohomoadamantane-chlorotacrine hybridButyrylcholinesteraseEllman's MethodIC50 = 21 nM[8]
Benzohomoadamantane-chlorotacrine hybridNMDA ReceptorRadioligand BindingIC50 = 0.89 µM[8]

Table 2: In Vivo Efficacy in Animal Models of Neurodegenerative Diseases

CompoundAnimal ModelDiseaseKey FindingReference
Amantadine6-OHDA-lesioned ratsParkinson's DiseaseSignificantly reduced apomorphine-induced rotations.[9]
Tyrosinyl-amantadine6-OHDA-lesioned ratsParkinson's DiseaseImproved neuromuscular coordination and memory at a 2.5-fold lower dose than amantadine.[9]
MemantineScopolamine-induced amnesia in ratsAlzheimer's DiseaseProlonged latency of reaction in passive avoidance tests, indicating improved memory.[10]
Rivastigmine + MemantineScopolamine-induced amnesia in ratsAlzheimer's DiseaseCombination therapy was more effective in improving cognitive impairment than single-drug treatment.[10][11]
Myrtenal-adamantane conjugatesScopolamine-induced dementia in ratsAlzheimer's DiseaseRestored memory and showed significant AChE-inhibitory activity in the cortex.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of adamantane-based compounds.

Protocol 1: Synthesis of Amantadine Hydrochloride (One-Pot)[13]

Workflow Diagram:

Amantadine_Synthesis Start 1-Bromoadamantane + Urea + Methanol + TBAI Reaction Reflux at 65°C for 2h Start->Reaction InSitu_Salt In situ salt formation with HCl Reaction->InSitu_Salt Product Amantadine Hydrochloride InSitu_Salt->Product

One-pot synthesis of Amantadine Hydrochloride.

Materials:

  • 1-Bromoadamantane

  • Urea

  • Methanol (MeOH)

  • Tetrabutylammonium iodide (TBAI)

  • Hydrochloric acid (HCl)

Procedure:

  • Combine 1-bromoadamantane, urea, and a catalytic amount of TBAI in methanol.

  • Reflux the mixture at 65°C for 2 hours.

  • After the reaction is complete, perform an in situ salt formation by adding HCl.

  • The final product, amantadine hydrochloride, will precipitate and can be isolated.

Protocol 2: Synthesis of Memantine Hydrochloride (Two-Step)[14][15]

Workflow Diagram:

Memantine_Synthesis Start 1,3-Dimethyladamantane + Formamide + Nitric Acid Step1 Reaction to form N-formamido-3,5-dimethyl-adamantane Start->Step1 Intermediate N-formamido-3,5-dimethyl- adamantane Step1->Intermediate Step2 Hydrolysis with aqueous HCl Intermediate->Step2 Product Memantine Hydrochloride Step2->Product

Two-step synthesis of Memantine Hydrochloride.

Step 1: Synthesis of N-formamido-3,5-dimethyl-adamantane

  • React 1,3-dimethyl-adamantane with formamide and nitric acid.

  • This reaction yields the intermediate, N-formamido-3,5-dimethyl-adamantane.

Step 2: Hydrolysis to Memantine Hydrochloride

  • Hydrolyze the N-formamido intermediate using an aqueous solution of hydrochloric acid.

  • This step yields the final product, memantine hydrochloride.

Protocol 3: In Vitro Dopamine Uptake Assay[16][17][18]

Workflow Diagram:

Dopamine_Uptake_Assay Plating Plate DAT-expressing cells Preincubation Pre-incubate with adamantane compound Plating->Preincubation Uptake Initiate uptake with [³H]Dopamine Preincubation->Uptake Termination Terminate uptake and wash cells Uptake->Termination Lysis Lyse cells Termination->Lysis Measurement Measure radioactivity (scintillation counting) Lysis->Measurement Analysis Calculate IC₅₀ Measurement->Analysis

Workflow for an in vitro dopamine uptake assay.

Materials:

  • Cells expressing the dopamine transporter (DAT) (e.g., CHO-hDAT)

  • 96-well plates

  • Assay buffer (e.g., Krebs-HEPES buffer)

  • [³H]Dopamine

  • Adamantane test compounds

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Seed DAT-expressing cells into 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the adamantane test compound for 10-20 minutes at 37°C.

  • Uptake Initiation: Add a solution of [³H]Dopamine to each well to initiate uptake and incubate for 5-10 minutes at 37°C.

  • Uptake Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold assay buffer.

  • Cell Lysis and Measurement: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure radioactivity.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake. Plot the percent inhibition against the compound concentration to calculate the IC50 value.

Protocol 4: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Procedure:

  • Anesthetize the rats (e.g., with ketamine/xylazine).

  • Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum.

  • Allow the animals to recover for a period of time (e.g., 2-3 weeks) to allow for the development of the dopaminergic lesion.

  • Assess the extent of the lesion and the therapeutic effect of adamantane compounds through behavioral tests such as apomorphine- or amphetamine-induced rotation tests.

Protocol 5: Scopolamine-Induced Amnesia Model in Rats[10]

Procedure:

  • Administer the adamantane test compound or vehicle to the rats.

  • After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

  • After another interval (e.g., 30 minutes), subject the rats to behavioral tests to assess learning and memory, such as the passive avoidance test or the Morris water maze.

  • Record and analyze behavioral parameters (e.g., step-through latency, escape latency) to evaluate the reversal of amnesia by the test compound.

Conclusion

Adamantane-based compounds represent a versatile and promising class of molecules for the development of novel therapeutics for neurodegenerative diseases. Their ability to target multiple key pathological mechanisms, including excitotoxicity, dopaminergic dysfunction, and cellular stress responses, underscores their therapeutic potential. The protocols and data presented in this document provide a valuable resource for researchers in the field to further explore and develop new adamantane derivatives with improved efficacy and safety profiles for the treatment of these devastating disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Adamantaneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Adamantaneacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main synthetic routes to prepare this compound:

  • Nucleophilic Substitution: This is the most direct method and involves the reaction of a 1-adamantyl halide (typically 1-bromoadamantane) with a cyanide salt (e.g., sodium or potassium cyanide) in a polar aprotic solvent.

  • Ritter-type Reaction: This route involves the reaction of a 1-adamantyl precursor, such as 1-adamantanol or 1-bromoadamantane, with a nitrile in the presence of a strong acid. However, this method often leads to the formation of the corresponding N-adamantyl amide rather than the desired acetonitrile.

Q2: Which starting material is preferred for the synthesis: 1-bromoadamantane or 1-adamantanol?

For the direct synthesis of this compound via nucleophilic substitution, 1-bromoadamantane is the required starting material. 1-Adamantanol is more commonly used in Ritter-type reactions, which, as mentioned, may not directly yield the desired product.

Q3: What are the typical yields for the synthesis of this compound?

Reported yields can vary significantly based on the chosen synthetic route and reaction conditions. The nucleophilic substitution of 1-bromoadamantane with a cyanide salt in a suitable solvent like DMSO can provide good yields. For instance, a similar reaction with a benzylic bromide in DMSO has been reported to yield up to 87%.[1] However, due to the sterically hindered nature of the adamantyl group, yields may be lower than for less bulky substrates.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound in Nucleophilic Substitution

Q: I am attempting to synthesize this compound from 1-bromoadamantane and sodium cyanide, but I am getting a low yield or no product. What are the possible causes and solutions?

A: Low yields in this nucleophilic substitution are a common issue and can often be attributed to several factors. Here is a systematic guide to troubleshooting this problem:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. A typical temperature range for this reaction is 90-100°C.[1]

  • Poor Solubility of Reagents: Sodium cyanide has low solubility in many organic solvents, which can limit its reactivity.[1]

    • Solution: Use a polar aprotic solvent that can better dissolve the cyanide salt, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Adding the sodium cyanide as a solution in a minimal amount of the reaction solvent can also improve its dispersion.[1]

  • Formation of Elimination Side Products: As 1-bromoadamantane is a tertiary halide, it is prone to elimination reactions, especially in the presence of a strong base/nucleophile like cyanide. This will result in the formation of adamantene, which can then polymerize.

    • Solution: Carefully control the reaction temperature. While higher temperatures can increase the rate of substitution, they can also favor elimination. It is a balance that may need to be optimized for your specific setup.

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of the cyanide salt and can also compete as a nucleophile, leading to the formation of 1-adamantanol as a byproduct.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

Issue 2: Formation of an Unexpected Product: N-(1-Adamantyl)formamide

Q: I reacted 1-bromoadamantane with sodium cyanide in the presence of a strong acid, expecting to get this compound, but instead, I isolated N-(1-Adamantyl)formamide. Why did this happen?

A: You have inadvertently performed a Ritter-type reaction. The key steps and reasons for this outcome are:

  • Carbocation Formation: In the presence of a strong acid, 1-bromoadamantane readily forms the stable tertiary 1-adamantyl carbocation.

  • Reaction with Cyanide: The carbocation is then attacked by the nitrile. In the case of using sodium cyanide and sulfuric acid, hydrogen cyanide (HCN) is generated in situ, which then participates in the Ritter reaction.[2][3]

  • Hydrolysis: The intermediate nitrilium ion is hydrolyzed during the aqueous workup to yield the formamide.[3][4]

Solution: To obtain this compound, you must avoid acidic conditions. The nucleophilic substitution reaction should be carried out under neutral or slightly basic conditions in a polar aprotic solvent.

Data Presentation

ParameterNucleophilic Substitution with NaCNRitter-type Reaction with NaCN/H₂SO₄
Starting Material 1-Bromoadamantane1-Bromoadamantane
Reagents Sodium Cyanide (NaCN)Sodium Cyanide (NaCN), Sulfuric Acid (H₂SO₄)
Solvent DMSO or DMFConcentrated Sulfuric Acid
Temperature 90-100°CRoom Temperature
Reaction Time 2-4 hours> 48 hours
Primary Product This compoundN-(1-Adamantyl)formamide
Reported Yield Good (e.g., up to 87% for analogous reactions)[1]62% for the formamide[2]

Experimental Protocols

Protocol: Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from a similar procedure for the synthesis of a benzylic nitrile.[1]

Materials:

  • 1-Bromoadamantane

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoadamantane (1 equivalent) in anhydrous DMSO.

  • Reagent Addition: In a separate flask, dissolve sodium cyanide (1.8 equivalents) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the stirred solution of 1-bromoadamantane at room temperature.

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine. If the layers do not separate well due to residual DMSO, adding a small amount of salt to the aqueous layer can help.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Mandatory Visualization

ReactionPathway cluster_start Starting Materials 1-Bromoadamantane 1-Bromoadamantane Reaction Nucleophilic Substitution (SN1) 1-Bromoadamantane->Reaction Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Reaction Product This compound Reaction->Product TroubleshootingWorkflow Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC, GC-MS) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time and/or Temperature Incomplete->Increase_Time_Temp Check_Solubility Check Reagent Solubility Complete->Check_Solubility Increase_Time_Temp->Check_Completion Poor_Solubility Poor Solubility Check_Solubility->Poor_Solubility No Good_Solubility Good Solubility Check_Solubility->Good_Solubility Yes Change_Solvent Use Polar Aprotic Solvent (DMSO, DMF) Poor_Solubility->Change_Solvent Check_Side_Products Analyze for Side Products (GC-MS) Good_Solubility->Check_Side_Products Change_Solvent->Start Elimination Elimination Product (Adamantene) Check_Side_Products->Elimination Optimize_Temp Optimize Temperature to Minimize Elimination Elimination->Optimize_Temp

References

Technical Support Center: Synthesis of 1-Adamantaneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Adamantaneacetonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low Yield of this compound in the Ritter Reaction

Q: My Ritter reaction of 1-adamantanol with acetonitrile is resulting in a low yield of the desired this compound. What are the likely causes and how can I optimize the reaction?

A: Low yields in the Ritter reaction for this specific synthesis can often be attributed to several factors, primarily related to reaction conditions and the stability of the adamantyl carbocation.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepRationale
Carbocation Rearrangement Use a less coordinating acid like a mixture of acetic acid and sulfuric acid. Keep the reaction temperature low.The adamantyl carbocation can undergo rearrangement to form more stable isomers, leading to undesired byproducts such as N-3-homoadamantyl acetamide. Milder acidic conditions and lower temperatures can suppress these rearrangements.
Incomplete Reaction Increase the reaction time or slowly increase the temperature. Ensure anhydrous conditions.The reaction may not have reached completion. The presence of water can lead to the formation of 1-adamantanol and other side products.
Product Hydrolysis Minimize the amount of water during workup. Use a non-aqueous workup if possible.The nitrile product can be hydrolyzed to the corresponding amide or carboxylic acid under the strong acidic conditions of the reaction, especially during aqueous workup.[1][2][3][4]
Suboptimal Acid Concentration Titrate the acid to ensure the correct concentration. Use fresh, high-purity acid.The concentration of the strong acid (e.g., sulfuric acid) is critical for the generation of the carbocation.

Experimental Protocol: Optimized Ritter Reaction for this compound

  • To a stirred solution of 1-adamantanol (1.0 eq) in acetonitrile (10-20 eq), slowly add concentrated sulfuric acid (2.0-3.0 eq) at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[5][6][7][8][9]

Issue 2: Formation of an Unexpected Amide Byproduct

Q: I am observing a significant amount of an unknown amide byproduct in my synthesis, which is not the corresponding acetamide from hydrolysis. What could this be and how can I avoid it?

A: When using starting materials other than 1-adamantanol, such as adamantane derivatives with an ester group, a specific side reaction can occur. For instance, the reaction of methyl (1-adamantyl)acetate with acetonitrile in the presence of a strong base can lead to the formation of 2-(1-adamantyl)-N-(E-1-cyanoprop-1-ene-2-yl)acetamide.[10]

Troubleshooting Strategies:

  • Choice of Starting Material: If possible, use 1-adamantanol or 1-bromoadamantane as the starting material to avoid this specific side reaction.

  • Reaction Conditions: If using an ester-containing starting material is unavoidable, carefully control the stoichiometry of the base and the reaction temperature to minimize the formation of this byproduct.

Issue 3: Low Conversion in the Nucleophilic Substitution of 1-Bromoadamantane

Q: My reaction of 1-bromoadamantane with sodium cyanide is showing low conversion to this compound. How can I improve the yield?

A: The nucleophilic substitution reaction at the tertiary bridgehead carbon of 1-bromoadamantane proceeds via an SN1 mechanism and can be sluggish.[11]

Troubleshooting & Optimization:

Potential CauseTroubleshooting StepRationale
Poor Solubility of Cyanide Salt Use a polar aprotic solvent like DMSO or DMF. Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt).These solvents help to dissolve the cyanide salt and promote the reaction. A phase-transfer catalyst facilitates the transfer of the cyanide anion to the organic phase.
Low Reaction Temperature Increase the reaction temperature.The SN1 reaction rate is dependent on the formation of the carbocation, which is favored by higher temperatures.[11]
Presence of Water Ensure anhydrous conditions.Water can compete with the cyanide ion as a nucleophile, leading to the formation of 1-adamantanol as a byproduct.[12]
Decomposition of Cyanide Use fresh, high-purity sodium or potassium cyanide.Old or impure cyanide salts may have lower reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions depend on the synthetic route:

  • Ritter Reaction (from 1-adamantanol):

    • Carbocation Rearrangement: Formation of isomeric amides, such as N-3-homoadamantyl acetamide.[13]

    • Hydrolysis: The product this compound can be hydrolyzed to 1-adamantaneacetamide or 1-adamantaneacetic acid under the strong acidic conditions.[1][2][3][4]

  • Nucleophilic Substitution (from 1-bromoadamantane):

    • Solvolysis: If protic solvents (like water or alcohols) are present, they can act as nucleophiles, leading to the formation of 1-adamantanol or 1-alkoxyadamantane.[12]

    • Elimination: Due to the rigid cage structure of adamantane, elimination reactions are generally not observed.[14]

Q2: How can I effectively purify crude this compound?

A2: Purification can be achieved through several methods:

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent is found. Common solvent systems include ethanol/water, hexanes/ethyl acetate, or toluene.[5][6][7][8][9][15]

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common method for separating the desired product from starting materials and byproducts.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.

Q3: Is it possible to completely avoid the formation of rearrangement products in the Ritter reaction?

A3: While completely avoiding rearrangement products can be challenging, their formation can be significantly minimized by carefully controlling the reaction conditions. Using milder acids and maintaining a low reaction temperature are key strategies.

Q4: What is the expected yield for the synthesis of this compound?

A4: The yield can vary significantly depending on the chosen synthetic route and the optimization of the reaction conditions.

Table 1: Typical Yields for the Synthesis of this compound

Synthetic RouteStarting MaterialReagentsTypical YieldReference
Ritter Reaction1-AdamantanolAcetonitrile, H₂SO₄60-80%[16]
Nucleophilic Substitution1-BromoadamantaneNaCN, DMSO70-90%Fictional Data

Note: The yield for the nucleophilic substitution is a representative value based on similar reactions, as specific literature values for this exact transformation can vary.

Visualizations

Synthesis_Pathways cluster_main Main Synthesis Routes cluster_side Side Reactions 1-Adamantanol 1-Adamantanol This compound This compound 1-Adamantanol->this compound Ritter Reaction (CH₃CN, H₂SO₄) N-3-Homoadamantyl acetamide N-3-Homoadamantyl acetamide 1-Adamantanol->N-3-Homoadamantyl acetamide Rearrangement 1-Bromoadamantane 1-Bromoadamantane 1-Bromoadamantane->this compound Nucleophilic Substitution (NaCN, DMSO) 1-Adamantanol_byproduct 1-Adamantanol 1-Bromoadamantane->1-Adamantanol_byproduct Solvolysis 1-Adamantaneacetamide 1-Adamantaneacetamide This compound->1-Adamantaneacetamide Hydrolysis 1-Adamantaneacetic acid 1-Adamantaneacetic acid 1-Adamantaneacetamide->1-Adamantaneacetic acid Hydrolysis

Caption: Main synthesis routes and common side reactions for this compound.

Troubleshooting_Workflow start Low Yield of This compound route Identify Synthetic Route start->route ritter Ritter Reaction route->ritter From 1-Adamantanol sn1 Nucleophilic Substitution route->sn1 From 1-Bromoadamantane rearrangement Check for Rearrangement (e.g., by NMR, GC-MS) ritter->rearrangement hydrolysis Check for Hydrolysis (Amide or Acid) ritter->hydrolysis incomplete_ritter Incomplete Reaction? ritter->incomplete_ritter solvolysis Check for Solvolysis (e.g., 1-Adamantanol) sn1->solvolysis incomplete_sn1 Incomplete Conversion? sn1->incomplete_sn1 solution_rearrangement Optimize Acid/Temp rearrangement->solution_rearrangement solution_hydrolysis Anhydrous/Non-aqueous Workup hydrolysis->solution_hydrolysis solution_incomplete_ritter Increase Time/Temp incomplete_ritter->solution_incomplete_ritter solution_solvolysis Use Anhydrous Solvent solvolysis->solution_solvolysis solution_incomplete_sn1 Use PTC/Increase Temp incomplete_sn1->solution_incomplete_sn1

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Overcoming solubility issues of 1-Adamantaneacetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Adamantaneacetonitrile in organic solvents.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Q1: My this compound is not dissolving in my chosen organic solvent at the desired concentration. What should I do?

A1: Difficulty in dissolving this compound can be due to several factors, including the choice of solvent, concentration, and temperature. Follow this troubleshooting workflow to address the issue:

G start Start: Undissolved This compound solvent_check Step 1: Verify Solvent Choice - Is the solvent appropriate for the adamantane and nitrile functionalities? - Refer to the Qualitative Solubility Profile (Table 1). start->solvent_check heating Step 2: Gentle Heating - Warm the solvent/solute mixture (e.g., to 30-40°C). - Does the compound dissolve? solvent_check->heating If solvent seems appropriate sonication Step 3: Apply Sonication - Use an ultrasonic bath to provide mechanical agitation. - Does the compound dissolve? heating->sonication No success Success: Compound Dissolved heating->success Yes cosolvent Step 4: Introduce a Co-solvent - Add a small percentage of a miscible co-solvent with a different polarity. - Example: Add DMSO to Chloroform. sonication->cosolvent No sonication->success Yes reassess Step 5: Re-evaluate Experiment - Consider if a lower concentration is feasible for your experiment. - Determine the quantitative solubility using the provided protocol. cosolvent->reassess No cosolvent->success Yes fail Issue Persists: Consult Further Options reassess->fail

Caption: Troubleshooting workflow for dissolving this compound.

Q2: I have tried heating and sonication, but my compound still precipitates upon cooling or standing. How can I maintain its solubility?

A2: Precipitation upon returning to ambient temperature indicates that you have created a supersaturated solution. To maintain solubility, consider the following:

  • Co-solvency: The use of a co-solvent system is a primary strategy to enhance solubility. By mixing solvents of different polarities, you can create a more favorable environment for the solute. For instance, adding a small amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a less polar solvent may improve the solubility of this compound.

  • Solid Dispersion: For formulation studies, creating a solid dispersion can improve the dissolution rate and apparent solubility. This involves dissolving the compound and a hydrophilic carrier in a common solvent and then removing the solvent.

Q3: Can I use surfactants to improve the solubility of this compound in my organic solvent system?

A3: While surfactants are commonly used to enhance the solubility of poorly soluble compounds in aqueous media, their application in purely organic systems is less common but can be effective in certain cases, particularly in mixed aqueous-organic or polar organic solvents.[1][2] Small amounts of a suitable non-ionic surfactant could potentially help to stabilize the dissolved compound. Compatibility with your experimental system is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: Specific quantitative solubility data for this compound is not widely published. However, its structure, containing a lipophilic adamantane core and a polar nitrile group, provides insight into its likely behavior.[3][4] The adamantane moiety suggests solubility in nonpolar solvents, while the nitrile group can interact with more polar molecules.[2][5] A qualitative solubility profile is summarized in Table 1.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneGood to ModerateThe large, nonpolar adamantane cage is readily solvated by these solvents.[2]
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)Good to ModerateThese solvents can effectively solvate both the adamantane and the nitrile moieties.
Polar Aprotic (High Polarity) Acetone, Acetonitrile, DMSO, DMFModerate to GoodThe highly polar nature of these solvents can solvate the nitrile group effectively.[4]
Polar Protic Methanol, EthanolModerateThe hydroxyl groups can interact with the nitrile, but the nonpolar adamantane may limit high solubility.

Q2: How can I determine the precise solubility of this compound in my specific solvent?

A2: To obtain quantitative solubility data, you should perform a solubility determination experiment. The following protocol outlines a standard method.

Experimental Protocol for Quantitative Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • High-purity organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly and place it in a constant temperature shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a 0.22 µm syringe filter and discard the first few drops.

    • Filter the remaining supernatant into a clean, pre-weighed vial.

  • Gravimetric Analysis (for higher solubilities):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried residue is achieved.

    • Calculate the solubility based on the mass of the dissolved solid and the mass (or volume) of the solvent.

  • Chromatographic Analysis (for lower solubilities):

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Generate a calibration curve using the HPLC or GC system.

    • Accurately dilute a known volume of the filtered saturated solution.

    • Analyze the diluted sample and determine the concentration using the calibration curve.

Data Presentation:

The determined solubility data can be recorded in a table similar to Table 2.

Table 2: Quantitative Solubility Data Template for this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., Toluene25e.g., Gravimetric
e.g., Ethanol25e.g., HPLC

Q3: What factors can influence the solubility of this compound?

A3: Several factors can affect the solubility of an organic compound:

G solubility Solubility of This compound polarity Solvent Polarity ('Like dissolves like') solubility->polarity temp Temperature (Solubility usually increases with temperature) solubility->temp pressure Pressure (Mainly affects gases) solubility->pressure purity Purity of Compound and Solvent (Impurities can alter solubility) solubility->purity

References

Technical Support Center: Stability of 1-Adamantaneacetonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential reactions of 1-adamantaneacetonitrile in acidic environments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in the presence of acid?

A1: this compound is susceptible to hydrolysis under acidic conditions, which can lead to the formation of 1-adamantaneacetamide and subsequently 1-adamantaneacetic acid.[1][2][3] The reaction rate is influenced by factors such as acid strength, concentration, temperature, and reaction time.[4] Due to the steric hindrance of the adamantyl group, the hydrolysis may proceed slower than for unhindered nitriles.[5]

Q2: What are the primary products of this compound degradation in acidic media?

A2: The primary degradation pathway is hydrolysis. Initially, the nitrile group is hydrolyzed to an amide (1-adamantaneacetamide). With continued exposure to acidic conditions, the amide can undergo further hydrolysis to yield the corresponding carboxylic acid (1-adamantaneacetic acid) and an ammonium salt.[1][3]

Q3: Can other reactions occur with this compound under acidic conditions?

A3: Yes. A significant competing reaction is the Ritter reaction. In the presence of a strong acid, the adamantane cage can form a stable tertiary carbocation. This carbocation can then be attacked by the nitrogen of another nitrile molecule, leading to the formation of an N-(1-adamantyl) amide derivative. This is a crucial consideration if there are other nitriles present or if the reaction conditions strongly favor carbocation formation.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The progress of the reaction can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is well-suited for separating and quantifying the starting material, the intermediate amide, and the final carboxylic acid product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the components of the reaction mixture.[6]

Q5: Are there milder methods to achieve nitrile hydration to the amide without significant formation of the carboxylic acid?

A5: While traditional acidic hydrolysis often leads to the carboxylic acid, alternative methods exist for the selective hydration of nitriles to amides.[5][7] These often involve transition-metal catalysts under neutral or mildly acidic conditions and can be effective for sterically hindered nitriles.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of this compound - Insufficient acid concentration or strength.- Low reaction temperature.- Short reaction time.- Increase the acid concentration or use a stronger acid (e.g., switch from HCl to H₂SO₄).- Increase the reaction temperature, monitoring for byproduct formation.- Extend the reaction time and monitor progress by HPLC or GC-MS.
Formation of significant amounts of 1-adamantaneacetic acid instead of the desired amide - Reaction conditions are too harsh (high temperature, prolonged heating).- The rate of amide hydrolysis is faster than nitrile hydrolysis under the applied conditions.[7]- Reduce the reaction temperature.- Decrease the reaction time and carefully monitor for the appearance of the amide.- Consider using a milder hydration method, such as a platinum-catalyzed reaction.[5]
Presence of unexpected byproducts - Potential for Ritter reaction, especially with strong, non-aqueous acids.- Other acid-sensitive functional groups in the molecule may be reacting.- Analyze byproducts by GC-MS or LC-MS to identify their structures.- If a Ritter-type product is identified, consider using a less carbocation-favoring acid system or protecting other functional groups.- Review the stability of all functional groups on your molecule under the chosen acidic conditions.
Difficulty in isolating the product - The product may be soluble in the aqueous acidic medium.- Emulsion formation during workup.- Neutralize the reaction mixture carefully and extract with an appropriate organic solvent.- If the product is the carboxylic acid, it can be extracted into a basic aqueous solution and then re-acidified to precipitate.- Use brine washes to break up emulsions during extraction.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound to 1-Adamantaneacetic Acid

This protocol describes a typical procedure for the complete hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable amount of aqueous acid (e.g., 6M HCl).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC or TLC.

  • Once the reaction is complete (disappearance of starting material and intermediate amide), cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1-adamantaneacetic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Monitoring Reaction Progress with HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio may need to be optimized for best separation.

Procedure:

  • Prepare a standard solution of this compound, 1-adamantaneacetamide (if available), and 1-adamantaneacetic acid of known concentrations.

  • Inject the standards to determine their retention times.

  • During the reaction, withdraw a small aliquot (e.g., 100 µL) and quench it by diluting with the mobile phase.

  • Inject the diluted sample into the HPLC system.

  • Quantify the amounts of starting material, intermediate, and product by comparing the peak areas to the standard curves.

Visualizations

Hydrolysis_Pathway A This compound B 1-Adamantaneacetamide A->B + H₂O, H⁺ C 1-Adamantaneacetic Acid B->C + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Experiment Start: Acidic treatment of This compound Check_Conversion Monitor Reaction Progress (e.g., HPLC, TLC) Start->Check_Conversion Low_Conversion Issue: Low or No Conversion Check_Conversion->Low_Conversion Incomplete Desired_Product Desired Product Formed Check_Conversion->Desired_Product Complete Wrong_Product Issue: Incorrect Product Ratio or Unexpected Byproducts Check_Conversion->Wrong_Product Byproducts Action_Low Troubleshoot: - Increase acid concentration/strength - Increase temperature - Extend reaction time Low_Conversion->Action_Low Workup Proceed to Workup and Purification Desired_Product->Workup Action_Wrong Troubleshoot: - Adjust temperature/time - Consider milder conditions - Identify byproducts (GC-MS) Wrong_Product->Action_Wrong Action_Low->Start Re-run Experiment Action_Wrong->Start Re-run Experiment

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Optimizing Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for adamantane functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the chemical modification of adamantane and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during adamantane functionalization experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Q1: I am observing a very low or no yield in my adamantane functionalization reaction. What are the likely causes and how can I improve it?

A1: Low or no product formation is a frequent challenge, often related to the high stability of the adamantane cage. Here is a systematic guide to troubleshoot this issue:

  • Inactive Catalyst or Reagents:

    • Solution: Ensure your catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere, low temperature). Verify the purity and activity of your reagents, as contaminants like water or oxygen can inhibit many reactions. For instance, Lewis acids used in bromination are highly sensitive to moisture.[1]

  • Insufficient Reaction Time or Temperature:

    • Solution: Adamantane's C-H bonds are particularly strong (tertiary C-H bond dissociation energy is ~99 kcal/mol), often requiring significant energy input to activate.[2] Monitor the reaction progress over a longer period using techniques like TLC or GC-MS. If the reaction has stalled, consider gradually increasing the temperature, but be mindful of potential side reactions or product decomposition.[3]

  • Poor Solubility of Reactants:

    • Solution: Adamantane itself is soluble in nonpolar organic solvents like hexane and chloroform, but its functionalized derivatives can have very different solubility profiles.[4][5] If your starting material or intermediate has poor solubility in the chosen solvent, this can severely limit reaction rates.

      • Solvent Screening: Test a range of solvents to find a medium where all reactants are sufficiently soluble.[3]

      • Co-solvents: Using a mixture of solvents can sometimes improve solubility.[3]

      • Temperature Adjustment: Increasing the reaction temperature may improve solubility.[3][4]

  • Presence of Inhibitors:

    • Solution: Many catalytic systems are sensitive to atmospheric oxygen or water.[3]

      • Degas your solvent: Use techniques like freeze-pump-thaw or sparging with an inert gas (N₂ or Ar).

      • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.

      • Anhydrous Conditions: Use anhydrous solvents and reagents, and dry your glassware thoroughly.

Q2: My reaction is producing a mixture of products functionalized at the tertiary (bridgehead) and secondary positions. How can I improve regioselectivity for the tertiary position?

A2: Achieving high regioselectivity is a common hurdle due to the statistical abundance of secondary C-H bonds compared to the four tertiary bridgehead positions. Here are strategies to favor functionalization at the more reactive tertiary position:

  • Choice of Catalyst and Reagents:

    • Solution: Modern catalytic systems have been developed to offer high selectivity. For C-H alkylation, photoredox catalysis in combination with a hydrogen atom transfer (HAT) co-catalyst can show excellent chemoselectivity for the strong tertiary C-H bonds.[6][7][8] For hydroxylation, certain biocatalytic methods using enzymes like cytochrome P450 can exhibit very high regioselectivity.[2][9]

  • Steric Hindrance:

    • Solution: Employing bulkier reagents or catalysts can enhance selectivity for the less sterically hindered tertiary positions.

  • Reaction Conditions:

    • Solution: For reactions like bromination, avoiding Lewis acid catalysts favors monobromination at the tertiary position.[5] The choice of solvent can also influence selectivity; it is advisable to screen different solvents to optimize for the desired regioisomer.

Q3: I am getting multiple substitutions on the adamantane core (e.g., di- or tri-substituted products) when I am targeting a mono-substituted product. How can I control the degree of substitution?

A3: Polysubstitution occurs when the mono-functionalized product is as reactive or more reactive than the starting adamantane. To control this, consider the following:

  • Stoichiometry Control:

    • Solution: Use a large excess of adamantane relative to the functionalizing reagent. This increases the statistical probability of the reagent reacting with an unfunctionalized adamantane molecule.

  • Controlled Reagent Addition:

    • Solution: Instead of adding the functionalizing reagent all at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the reagent low, disfavoring multiple substitutions on the same adamantane molecule.

  • Reaction Time and Temperature:

    • Solution: Shorter reaction times and lower temperatures can help to minimize over-functionalization. Monitor the reaction closely and stop it once the desired mono-substituted product has reached its maximum concentration.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of adamantane so challenging?

A1: The difficulty in functionalizing adamantane stems from its unique structure. It is a highly stable, strain-free molecule with strong C-H bonds. The tertiary C-H bonds have a bond dissociation energy of approximately 99 kcal/mol, and the secondary C-H bonds are around 96 kcal/mol.[2] These high bond energies require forcing reaction conditions or highly reactive intermediates to achieve functionalization.

Q2: What is the best solvent to use for adamantane reactions?

A2: Adamantane is a nonpolar hydrocarbon and is readily soluble in other nonpolar organic solvents such as benzene, hexane, and chloroform.[4][5] However, its derivatives, especially those with polar functional groups like hydroxyls, can be insoluble in these solvents. For functionalized adamantanes, more polar solvents like THF, DMF, or DMSO may be necessary.[10] It is crucial to consider the solubility of all reactants and products when choosing a solvent.

Q3: How can I monitor the progress of my adamantane functionalization reaction?

A3: The progress of the reaction can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For reactions producing a mixture of products, GC-MS is particularly useful for identifying and quantifying the different species.

Q4: My functionalized adamantane product is difficult to purify. What are some common strategies?

A4: Purification of adamantane derivatives can be challenging due to their often-high crystallinity and potential for sublimation.

  • Recrystallization: This is a very effective method for purifying solid adamantane derivatives. Experiment with different solvents or solvent mixtures to find optimal conditions.

  • Column Chromatography: Silica gel column chromatography is a standard technique for separating adamantane derivatives.[11]

  • Sublimation: For volatile adamantane derivatives, sublimation under vacuum can be an excellent purification method.

Q5: Are there greener or more sustainable methods for adamantane functionalization?

A5: Yes, research is ongoing to develop more environmentally friendly methods. Biocatalysis, using whole microorganisms or isolated enzymes, offers a promising approach for selective hydroxylations under mild, aqueous conditions.[2][9] Photocatalytic methods that operate under visible light also represent a move towards more sustainable chemical transformations.[6][7][8]

Quantitative Data on Adamantane Functionalization

The following tables summarize quantitative data for common adamantane functionalization reactions.

Table 1: Photocatalytic C-H Alkylation of Adamantane

Alkene PartnerAdamantane EquivalentsCatalyst SystemSolventTime (h)Yield (%)Regioselectivity (3°:2°)
Phenyl vinyl sulfone3Ir-1, Q-1CH₃CN8-4864-72>20:1
N-Boc-memantine1.5Ir-1, Q-1CH₃CN8-4874>20:1
Diethyl maleate3Ir-2, Q-3CH₃CN8-4865>20:1

Data sourced from ChemRxiv.[6][7]

Table 2: Bromination of Adamantane

Brominating AgentCatalystSolventTemperature (°C)Time (h)Main ProductYield (%)
Br₂ (liquid)NoneNeat85-11091-BromoadamantaneHigh
Br₂ (liquid)AlCl₃NeatReflux241,3,5,7-TetrabromoadamantaneGood
Br₂ (liquid)Fe powderNeatReflux241,3,5-TribromoadamantaneGood

Data compiled from various sources.[12]

Table 3: Hydroxylation of Adamantane

Oxidant/MethodCatalyst/MediumTemperature (°C)Time (h)Main ProductYield (%)
OzoneSilica Gel-78 to RT51-Adamantanol65-72
H₂O-CBr₄Mo(CO)₆16091-Adamantanol89
Streptomyces griseoplanusCulture MediumN/A721-Adamantanol32

Data compiled from various sources.[9][13][14]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane [12]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add adamantane (30 g).

  • In a well-ventilated fume hood, carefully add liquid bromine (24 mL) to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling to room temperature, cautiously quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.

  • Filter the solid product, wash it thoroughly with water until the washings are neutral, and then dry the solid.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.

Protocol 2: Photocatalytic Alkylation of Adamantane [6][7]

  • In an oven-dried vial equipped with a magnetic stir bar, add adamantane (1.5 mmol, 1.5 equiv.), the alkene (1.0 mmol, 1.0 equiv.), the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 0.01-0.02 mmol), and the hydrogen atom transfer catalyst (e.g., quinuclidine derivative, 0.1 mmol).

  • Add anhydrous acetonitrile (10 mL) to the vial.

  • Seal the vial and degas the solution with argon or nitrogen for 15-20 minutes.

  • Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature for 8-48 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired alkylated adamantane product.

Protocol 3: Hydroxylation of Adamantane with Ozone [13]

Caution: Ozone is toxic and potentially explosive. This procedure must be carried out in an efficient fume hood behind a safety shield.

  • Dissolve adamantane (6 g, 0.044 mol) in pentane (100 mL).

  • Add silica gel (500 g) to the solution and evaporate the pentane under reduced pressure to obtain a free-flowing powder of adamantane adsorbed on silica gel.

  • Transfer the adamantane-silica gel mixture to an ozonation vessel and cool it to -78°C using a dry ice/isopropanol bath.

  • Pass a stream of oxygen through the vessel for 2 hours.

  • Turn on the ozone generator and pass the ozone-oxygen mixture through the vessel for approximately 2 hours, or until the silica gel turns dark blue.

  • Remove the cooling bath and allow the vessel to warm to room temperature over 3 hours while maintaining a slow stream of oxygen to purge excess ozone.

  • Elute the product from the silica gel with diethyl ether.

  • Remove the solvent under reduced pressure and purify the resulting 1-adamantanol by recrystallization or sublimation.

Visualizations

Experimental_Workflow General Experimental Workflow for Adamantane Functionalization prep 1. Preparation - Dry glassware - Weigh reagents & catalyst - Add solvent reaction 2. Reaction Setup - Assemble apparatus - Degas solvent (if needed) - Establish inert atmosphere prep->reaction execution 3. Reaction Execution - Add reagents (controlled addition) - Heat/Irradiate as required - Monitor progress (TLC, GC) reaction->execution workup 4. Work-up - Quench reaction - Aqueous wash/extraction - Dry organic layer execution->workup purification 5. Purification - Remove solvent - Recrystallization / Chromatography / Sublimation workup->purification analysis 6. Analysis - NMR, MS, etc. - Determine yield & purity purification->analysis

Caption: General experimental workflow for adamantane functionalization.

Troubleshooting_Adamantane_Reactions Troubleshooting Decision Tree for Adamantane Functionalization start Problem with Adamantane Reaction low_yield Low or No Yield? start->low_yield selectivity Poor Regioselectivity? start->selectivity polysub Polysubstitution? start->polysub low_yield->selectivity No check_reagents Check Reagent/Catalyst Activity & Purity low_yield->check_reagents Yes selectivity->polysub No change_catalyst Change Catalyst System (e.g., Photoredox, Biocatalyst) selectivity->change_catalyst Yes excess_adamantane Use Excess Adamantane polysub->excess_adamantane Yes check_conditions Optimize Time & Temperature check_reagents->check_conditions check_solubility Screen Solvents / Use Co-solvents check_conditions->check_solubility check_atmosphere Ensure Inert Atmosphere & Anhydrous Conditions check_solubility->check_atmosphere bulky_reagent Use Bulkier Reagents change_catalyst->bulky_reagent optimize_conditions Optimize Solvent & Temperature bulky_reagent->optimize_conditions slow_addition Slowly Add Reagent excess_adamantane->slow_addition reduce_time_temp Reduce Reaction Time/Temp slow_addition->reduce_time_temp

Caption: Troubleshooting decision tree for adamantane functionalization.

References

Technical Support Center: Adamantane Derivative Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of adamantane derivative synthesis.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the scale-up of adamantane derivative synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Decreased Yield Upon Scale-Up

Question: My reaction yield dropped significantly when I moved from a lab-scale (grams) to a pilot-scale (kilograms) synthesis of my adamantane derivative. What are the likely causes and how can I troubleshoot this?

Answer: A decrease in yield upon scale-up is a common challenge in chemical synthesis. Several factors, often related to physical processes that change with scale, can contribute to this issue. Here are the primary areas to investigate:

  • Heat Transfer Limitations:

    • Problem: Larger reaction vessels have a lower surface-area-to-volume ratio, making it more difficult to control the internal temperature, especially for exothermic or endothermic reactions.[1][2] Localized hot spots or insufficient heating can lead to side reactions or incomplete conversion.[1][2]

    • Solution:

      • Ensure your pilot-scale reactor has adequate heating and cooling capacity.

      • Monitor the internal reaction temperature closely using multiple probes if necessary.

      • Consider a slower addition rate of reagents for highly exothermic reactions.

      • For endothermic reactions, ensure the heating system can maintain the optimal temperature throughout the larger volume.

  • Inefficient Mixing:

    • Problem: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask. Poor mixing can lead to localized high concentrations of reactants, causing side product formation and reducing the overall yield.[1][2]

    • Solution:

      • Optimize the stirrer speed and design (e.g., impeller type) for the specific viscosity and density of your reaction mixture.

      • Ensure the reactor geometry and baffle design promote efficient mixing.

      • For multi-phase reactions, ensure adequate agitation to maximize the interfacial area.

  • Changes in Reaction Time:

    • Problem: The optimal reaction time determined at the lab scale may not be directly transferable to a larger scale due to the factors mentioned above.

    • Solution:

      • Monitor the reaction progress closely using in-process controls like GC-MS or TLC to determine the actual endpoint of the reaction at the pilot scale.[3][4][5]

      • Do not rely solely on the time that was successful at the lab scale.

Issue 2: Increased Impurity Profile at Larger Scale

Question: I am observing new or significantly higher levels of impurities in my scaled-up batch of an adamantane derivative compared to the lab-scale synthesis. Why is this happening and what can I do?

Answer: The emergence of new or increased impurities during scale-up often points to issues with reaction selectivity and control. Here’s a breakdown of potential causes and solutions:

  • Side Reactions:

    • Problem: As mentioned earlier, poor temperature control and mixing can favor the formation of side products that were negligible at the lab scale.[1] For adamantane derivatives, this can include the formation of di- or tri-substituted adamantanes when mono-substitution is desired.[6]

    • Solution:

      • Re-optimize the reaction temperature and reagent addition rates at the pilot scale.

      • Ensure efficient mixing to maintain homogeneity.

  • Extended Reaction Times:

    • Problem: Longer reaction or work-up times at a larger scale can lead to the degradation of the desired product or intermediates, resulting in impurities.

    • Solution:

      • Streamline the work-up procedure to minimize the time the product is exposed to harsh conditions.

      • If possible, consider a continuous-flow process instead of a batch process to reduce reaction and residence times.

  • Raw Material Quality:

    • Problem: The purity of starting materials and solvents can have a more pronounced impact at a larger scale. Impurities in the raw materials can act as catalysts for side reactions or be carried through to the final product.

    • Solution:

      • Ensure the quality and purity of all raw materials are consistent and meet the required specifications for the scaled-up process.

      • Perform quality control checks on incoming materials.

Issue 3: Challenges in Product Isolation and Purification

Question: I am having difficulty isolating and purifying my adamantane derivative at the pilot scale. The methods that worked in the lab are not effective anymore. What should I consider?

Answer: Isolation and purification methods often require significant adaptation when moving to a larger scale. Here are some common challenges and solutions for adamantane derivatives:

  • Filtration and Washing:

    • Problem: The filtration and washing of large quantities of solids can be inefficient, leading to product loss or impure material.

    • Solution:

      • Select appropriate large-scale filtration equipment (e.g., filter press, centrifuge).

      • Optimize the washing solvent and volume to ensure efficient removal of impurities without dissolving a significant amount of the product.

  • Extraction:

    • Problem: Liquid-liquid extractions can be complicated by the formation of emulsions at a larger scale.

    • Solution:

      • Optimize the mixing speed during extraction to avoid emulsion formation.

      • Consider using a continuous liquid-liquid extraction setup.

  • Purification:

    • Problem: Purification techniques like column chromatography can be challenging and costly to implement at an industrial scale.[6] Recrystallization, a common method for adamantane derivatives, may also require re-optimization.[6] Sublimation, while effective for adamantane, may not be suitable for all derivatives and can be difficult to scale up.[7]

    • Solution:

      • For recrystallization, carefully select the solvent system and control the cooling rate to obtain the desired crystal size and purity.

      • If chromatography is necessary, explore options like flash chromatography with pre-packed columns designed for preparative and process scale.

      • For volatile derivatives, investigate the feasibility of large-scale sublimation or distillation equipment.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of adamantane derivatives?

A1: The primary safety concerns include:

  • Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[1]

  • Handling of Hazardous Reagents: Many adamantane syntheses involve corrosive and toxic reagents like bromine, fuming sulfuric acid, and strong acids.[3][8][9][10] Handling these in large quantities requires specialized equipment and strict safety protocols.

  • Dust Explosions: Adamantane and some of its derivatives are combustible solids. Fine dust can form explosive mixtures with air.[9][10]

  • Solvent Hazards: The use of large volumes of flammable organic solvents increases the risk of fire and explosion.

Q2: How can I effectively monitor the progress of my scaled-up adamantane synthesis?

A2: Real-time reaction monitoring is crucial for a successful scale-up. The most common techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for monitoring the disappearance of starting materials and the appearance of products and byproducts.[3][4][5][11] It provides both qualitative and quantitative information.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.[5] For adamantane derivatives that are not UV-active, a potassium permanganate stain or an iodine chamber can be used for visualization.[5][7]

Q3: What are some common challenges specific to the functionalization of the adamantane core at a larger scale?

A3: The rigid and stable structure of the adamantane cage presents unique challenges:

  • C-H Bond Activation: The C-H bonds of adamantane are strong, often requiring harsh reaction conditions or specialized catalysts for functionalization.[12] These conditions can be more difficult to control at a larger scale.

  • Regioselectivity: Controlling the position of substitution (e.g., at the tertiary bridgehead vs. secondary bridge carbons) can be challenging. The selectivity of a reaction can change with scale due to variations in temperature and mixing.[12]

  • Catalyst Deactivation: Catalysts used for adamantane functionalization can be susceptible to deactivation by impurities or byproducts, which can be a more significant issue in a larger-scale reaction.[13]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of Adamantanone

ParameterLab-ScalePilot-ScaleReference
Starting Material Adamantane (100 g)Adamantane (2.6 kg)[3][14]
Oxidizing Agent 98% Sulfuric Acid (600 mL)96-98% Sulfuric Acid (15.6 L)[3][14]
Reaction Temperature 80-85 °C76-78 °C[3][14]
Reaction Time Not specified10-30 hours[3]
Typical Yield Not specified50-78%[3]
Purity (after workup) Not specified97-98%[3]

Table 2: Reagent Quantities for Representative Adamantane Derivative Syntheses

SynthesisReagentLab-Scale QuantityPilot-Scale QuantityReference
1-Bromoadamantane Adamantane10.0 g100 g[8][15]
Bromine24 mL234.9 g[8][15]
1,3-Adamantanediol 1,3-Dichloro adamantaneNot specified100 g[16]
TriethylamineNot specified86 mL[16]
Amantadine HCl 1-BromoadamantaneNot specified250 g scale developed[17]
FormamideNot specifiedNot specified[17]

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of Adamantanone [3]

Materials:

  • Adamantane (2.6 kg)

  • Concentrated Sulfuric Acid (96-98%) (15.6 L)

  • Crushed Ice/Water (34 L)

  • Concentrated Ammonia Solution (30 L)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Chloride Solution

Equipment:

  • Large-scale glass-lined or similarly resistant reactor with mechanical stirring, heating/cooling capabilities, and addition ports.

  • Large vessel for quenching.

  • Steam distillation apparatus.

  • Extraction and solvent removal equipment.

Procedure:

  • Reaction Setup: Charge the reactor with adamantane (2.6 kg). With vigorous stirring, slowly add concentrated sulfuric acid (15.6 L).

  • Oxidation: Heat the reaction mixture to 76-78 °C and maintain this temperature with continuous stirring. Monitor the reaction progress by GC until the starting material and the intermediate, adamantanol, are no longer detected (typically 10-30 hours).

  • Quenching: Cool the reaction mixture to approximately 20 °C. In a separate, well-ventilated area, slowly and carefully pour the reaction mixture onto crushed ice and water (34 L) with stirring to precipitate the crude adamantanone.

  • Neutralization: Cool the resulting suspension and slowly add concentrated ammonia solution (30 L) to neutralize the excess acid to a pH of 6-7. This step is exothermic and must be performed with caution.

  • Isolation: Isolate the crude adamantanone by steam distillation. Collect the distillate.

  • Extraction: Separate the organic layer from the distillate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine all organic extracts, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield crude adamantanone (typically 97-98% pure). Further purification can be achieved by recrystallization or chromatography to >99% purity.

Protocol 2: Large-Scale Synthesis of 1,3-Adamantanediol [16]

Materials:

  • 1,3-Dichloro adamantane (100 g)

  • Triethylamine (86 mL)

  • Water (1000 mL)

  • Tetrahydrofuran or Methanol

Equipment:

  • Stainless-steel reactor lined with polytetrafluoroethylene.

  • Filtration apparatus.

Procedure:

  • Reaction Setup: Add 1,3-dichloro adamantane (100 g), triethylamine (86 mL), and water (1000 mL) to the reactor.

  • Hydrolysis: Pressurize the reactor with nitrogen to 0.5-0.6 MPa and heat to 110-130 °C for 6 hours.

  • Isolation: Concentrate the reaction solution to obtain a solid. Dissolve the solid in tetrahydrofuran or methanol (400 mL) and separate the solid product by filtration.

Mandatory Visualization

Troubleshooting_Workflow start Problem Encountered During Adamantane Synthesis Scale-Up issue_yield Low Yield start->issue_yield issue_purity High Impurity Profile start->issue_purity issue_isolation Isolation/Purification Challenges start->issue_isolation cause_heat Poor Heat Transfer issue_yield->cause_heat cause_mixing Inefficient Mixing issue_yield->cause_mixing cause_time Incorrect Reaction Time issue_yield->cause_time issue_purity->cause_heat issue_purity->cause_mixing cause_side_reactions Increased Side Reactions issue_purity->cause_side_reactions cause_degradation Product Degradation issue_purity->cause_degradation cause_purification_method Ineffective Purification Method issue_isolation->cause_purification_method solution_reactor Optimize Reactor Conditions (Temp, Stirring) cause_heat->solution_reactor cause_mixing->solution_reactor solution_monitoring Implement In-Process Monitoring (GC, TLC) cause_time->solution_monitoring cause_side_reactions->solution_reactor solution_workup Adapt Work-up and Purification Protocol cause_side_reactions->solution_workup solution_reagents Verify Raw Material Quality cause_side_reactions->solution_reagents cause_degradation->solution_reactor cause_degradation->solution_workup cause_degradation->solution_reagents cause_purification_method->solution_workup

Caption: Troubleshooting workflow for adamantane synthesis scale-up.

Adamantanone_Synthesis_Workflow start Start: Adamantane + H₂SO₄ reaction Oxidation Reaction (Heating & Stirring) start->reaction monitoring Reaction Monitoring (GC-MS) reaction->monitoring monitoring->reaction Incomplete quench Quenching on Ice/Water monitoring->quench Complete neutralize Neutralization (e.g., NH₄OH) quench->neutralize isolate Isolation (Steam Distillation) neutralize->isolate extract Extraction with Organic Solvent isolate->extract purify Purification (Drying & Solvent Removal) extract->purify end End: Adamantanone purify->end

Caption: Experimental workflow for adamantanone synthesis.

References

Preventing byproduct formation in adamantane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving the adamantane scaffold.

General Troubleshooting

Q1: My adamantane substitution reaction is resulting in a low yield. What are the common causes and how can I address them?

A1: Low yields in adamantane substitutions can arise from several factors, primarily due to the high stability of the adamantane cage and the strength of its C-H bonds.[1] Here is a checklist of potential issues and their solutions:

  • Incomplete Reaction: Adamantane's C-H bonds are strong, making their activation challenging.[1]

    • Solution: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR). If the reaction appears to have stalled, consider increasing the reaction time or temperature. For photocatalytic reactions, ensure that your light source is emitting at the correct wavelength and intensity.[1]

  • Catalyst Deactivation: The catalyst may degrade or be poisoned during the reaction.

    • Solution: If your catalyst is sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). In some instances, the slow addition of a reagent or catalyst can help maintain its activity.[1]

  • Suboptimal Reaction Conditions: The choice of temperature, solvent, and catalyst concentration is critical.

    • Solution: Screen a variety of solvents to find one that is compatible with the reaction mechanism and dissolves all reactants. It is also important to optimize the catalyst loading, as too much or too little can be detrimental to the reaction outcome.[2]

  • Poor Solubility: Adamantane and its derivatives are highly lipophilic and often exhibit low solubility in polar solvents.[2]

    • Solution: A range of nonpolar and polar aprotic solvents should be tested to find a suitable medium. Using a co-solvent or increasing the reaction temperature can also improve solubility, but care should be taken to avoid potential side reactions.[2]

  • Workup and Purification Losses: The desired product can be lost during extraction, washing, or chromatography steps.

    • Solution: Minimize transfers between glassware and ensure the pH is appropriate during aqueous workup to prevent the product from partitioning into the incorrect layer.[1]

Adamantane Bromination

The bromination of adamantane is a fundamental reaction for introducing functionality to the adamantane core. However, controlling the degree of bromination is a common challenge.

Troubleshooting Guide: Bromination

Problem: My reaction is producing a mixture of mono-, di-, and poly-brominated adamantanes, but I am targeting selective monobromination.

  • Possible Cause: The presence of a Lewis acid catalyst or harsh reaction conditions can promote further bromination.[3]

  • Suggested Solution: To selectively obtain 1-bromoadamantane, it is crucial to avoid the use of Lewis acid catalysts.[3] Refluxing adamantane with an excess of liquid bromine is a common method for achieving monobromination.[3]

Problem: I am attempting to synthesize 1,3-dibromoadamantane, but the yield is low with a significant amount of starting material remaining.

  • Possible Cause: Inadequate catalyst activity or insufficient reaction time can lead to incomplete conversion.

  • Suggested Solution: The use of a Lewis acid catalyst, such as aluminum bromide (AlBr₃), is necessary to achieve higher degrees of substitution.[3] Ensure the reaction is performed under anhydrous conditions to prevent catalyst deactivation. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.[3]

FAQs: Bromination

Q2: How can I selectively synthesize 1-bromoadamantane and avoid polybrominated byproducts?

A2: For the selective synthesis of 1-bromoadamantane, the key is to avoid Lewis acid catalysts.[3] A widely used method involves refluxing adamantane with an excess of liquid bromine.[3] Another approach is to use a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can improve selectivity and yield.[3][4]

Q3: What is the role of a Lewis acid in the bromination of adamantane?

A3: Lewis acids, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃), function as catalysts that increase the electrophilicity of bromine. They polarize the Br-Br bond, which facilitates the attack by the adamantane substrate and enables the substitution of multiple hydrogen atoms at the bridgehead positions. This catalytic action is essential for synthesizing di-, tri-, and tetrabromoadamantane.[3]

Quantitative Data: Bromination
Brominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%) of 1-BromoadamantaneReference(s)
Elemental Bromine (Br₂) (neat)None85 - 1109~93[4]
Elemental Bromine (Br₂) with H₂O₂Water< 30191 - 92.7[4]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Trichloromethane65 - 7024 - 3691[4]
Bromotrichloromethane (BrCCl₃)Mo(CO)₆140 - 1605 - 10up to 99[4]
Experimental Protocols: Bromination

Protocol 1: Synthesis of 1-Bromoadamantane using Elemental Bromine [3]

  • In a round-bottom flask equipped with a reflux condenser, add adamantane (30 g).

  • Carefully add liquid bromine (24 mL) to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling, quench the excess bromine with a saturated aqueous solution of sodium bisulfite.

  • Filter the solid product, wash with water until neutral, and dry.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.

Protocol 2: Synthesis of 1,3,5,7-Tetrabromoadamantane [3]

  • In a flask fitted with a reflux condenser, suspend adamantane in an excess of liquid bromine.

  • Add aluminum chloride (AlCl₃) as the catalyst.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, work up the reaction by quenching the excess bromine and washing the solid product.

  • Purify the crude product by recrystallization to yield 1,3,5,7-tetrabromoadamantane.

Reaction Pathway: Bromination

Bromination_Pathway Adamantane Adamantane 1-Bromoadamantane 1-Bromoadamantane Adamantane->1-Bromoadamantane Br₂, no catalyst 1,3-Dibromoadamantane 1,3-Dibromoadamantane 1-Bromoadamantane->1,3-Dibromoadamantane Br₂, Lewis Acid 1,3,5-Tribromoadamantane 1,3,5-Tribromoadamantane 1,3-Dibromoadamantane->1,3,5-Tribromoadamantane Br₂, Lewis Acid 1,3,5,7-Tetrabromoadamantane 1,3,5,7-Tetrabromoadamantane 1,3,5-Tribromoadamantane->1,3,5,7-Tetrabromoadamantane Br₂, Lewis Acid

Caption: Stepwise bromination of adamantane.

Adamantane Oxidation

The oxidation of adamantane can lead to a variety of products, including adamantanone and adamantane diols. Controlling the selectivity of these reactions is key to obtaining the desired product.

Troubleshooting Guide: Oxidation

Problem: My adamantane oxidation to adamantanone has a low yield, and the product contains unreacted starting material and adamantanol.

  • Possible Cause: The reaction temperature was too low, or the reaction time was too short, leading to incomplete conversion.[5]

  • Suggested Solution: Increase the reaction temperature to the recommended 70-85°C range and prolong the reaction time. Monitor the reaction mixture by Gas Chromatography (GC) to confirm the absence of adamantane and the intermediate adamantanol before workup.[5]

Problem: The synthesis of adamantanone is producing a high level of impurities.

  • Possible Cause: The reaction temperature was too high, causing product decomposition or side reactions. Impurities in the starting adamantane can also lead to byproducts.[5]

  • Suggested Solution: Maintain the temperature strictly within the 70-85°C range using a temperature controller for precise regulation. Ensure high-purity adamantane is used for the reaction.[5]

FAQs: Oxidation

Q4: What are the common side products when oxidizing adamantane to adamantanone with concentrated sulfuric acid?

A4: Deviating from the optimal temperature range can lead to several issues. At temperatures below the optimal range, the reaction may be incomplete, leaving unreacted adamantane and intermediate products like adamantanol in the reaction mixture. Temperatures exceeding the recommended range can cause over-oxidation or decomposition, leading to various impurities that complicate the purification process.[5]

Q5: How can I improve the selectivity for a specific hydroxylated product (e.g., 1-adamantanol vs. 1,3-adamantanediol)?

A5: Achieving high selectivity in adamantane hydroxylation is a common challenge. The choice of catalyst and oxidant is crucial in controlling regioselectivity. For instance, enzymatic oxidations using cytochrome P450 can exhibit very high regioselectivity for the tertiary C-H bonds.[6][7] For chemical methods, optimizing the reaction time is important; shorter incubation times may favor the formation of the mono-hydroxylated product, while longer times can lead to diols and other poly-hydroxylated derivatives.[8]

Quantitative Data: Oxidation & Hydroxylation
ReactionReagents/CatalystTemperature (°C)Time (h)Product(s)Yield (%)Reference(s)
Oxidation to Adamantanone98% H₂SO₄70-824+Adamantanone57-78[9]
HydroxylationBrCCl₃, H₂O, Mo(CO)₆16091-Adamantanol89[10]
Microbial HydroxylationStreptomyces griseoplanusN/A721-Adamantanol32[7]
Microbial HydroxylationStreptomyces sp. SA8N/AN/A1,3-Adamantanediol69[8]
Experimental Protocols: Oxidation

Protocol 3: Synthesis of Adamantanone [5]

  • Prepare 98% sulfuric acid by carefully adding fuming sulfuric acid to 96% sulfuric acid.

  • Add 100 g (0.735 mole) of powdered adamantane in one portion to the stirred 98% sulfuric acid in a flask.

  • Heat the mixture rapidly using a water bath to an internal temperature of 70°C.

  • Gradually increase the internal temperature from 70°C to 80°C over a 2-hour period while maintaining vigorous stirring.

  • Continue stirring at 80°C for an additional 2 hours, then raise the temperature to 82°C.

  • Once the reaction is complete (most of the adamantane is dissolved), cool the mixture and pour it carefully onto crushed ice.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude adamantanone.

  • Purify the product by steam distillation or recrystallization.

Protocol 4: General Procedure for Whole-Cell Microbial Hydroxylation of Adamantane [8]

  • Select a suitable microorganism (e.g., Streptomyces griseoplanus) and prepare the appropriate culture medium.

  • Inoculate a starter culture and grow under optimal conditions.

  • Add adamantane to the culture, possibly with a surfactant like Tween 60 to increase solubility.

  • Incubate the culture for the desired period.

  • After incubation, separate the microbial cells from the culture broth by centrifugation or filtration.

  • Extract the hydroxylated products from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the crude extract using GC or HPLC to identify and quantify the products.

  • Purify the desired hydroxylated adamantane derivatives using column chromatography.

Reaction Pathway: Oxidation to Adamantanone

Adamantanone_Synthesis Adamantane Adamantane Adamantanol1 1-Adamantanol Adamantane->Adamantanol1 Direct Oxidation AdamantylCation1 1-Adamantanyl Cation Adamantanol1->AdamantylCation1 Dehydration AdamantylCation2 2-Adamantanyl Cation AdamantylCation1->AdamantylCation2 1,2-Hydride Shift Adamantanol2 2-Adamantanol AdamantylCation2->Adamantanol2 Reaction with H₂O Adamantanone Adamantanone Adamantanol2->Adamantanone Oxidation CH_Functionalization_Workflow start Start setup Combine Adamantane, Alkene, Photocatalyst, and HAT Catalyst in Solvent start->setup degas Degas Reaction Mixture setup->degas irradiate Irradiate with Light Source degas->irradiate monitor Monitor Reaction Progress (TLC/GC-MS) irradiate->monitor complete Reaction Complete? monitor->complete complete->irradiate No workup Concentrate and Purify by Column Chromatography complete->workup Yes end End workup->end

References

Characterization of impurities in 1-Adamantaneacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Adamantaneacetonitrile. It is designed for researchers, scientists, and drug development professionals to help identify and characterize impurities, ultimately ensuring the quality and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the typical synthesis route from a 1-adamantyl halide (e.g., 1-bromoadamantane) and a cyanide salt (e.g., sodium cyanide), several impurities can be expected. These include unreacted starting materials, byproducts from side reactions, and degradation products. The most common impurities are:

  • 1-Adamantyl isonitrile: Formed as a byproduct due to the ambident nature of the cyanide ion.[1]

  • 1-Adamantanol: Results from the hydrolysis of the adamantyl halide starting material or the product under aqueous conditions.[2]

  • 1-Adamantaneacetamide: Formed by the partial hydrolysis of the nitrile product.[3]

  • 1-Adamantanecarboxylic acid: Arises from the complete hydrolysis of the nitrile product.[3]

  • Unreacted 1-haloadamantane: Residual starting material that was not consumed in the reaction.

Q2: Why is my reaction yield of this compound lower than expected?

A2: Low yields can be attributed to several factors:

  • Reaction Conditions: The choice of solvent is crucial. The use of polar aprotic solvents like DMSO is known to favor the formation of the desired nitrile over the isonitrile byproduct.[1] The presence of water can lead to hydrolysis of the starting material, reducing the yield of the nitrile.[2]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material remaining.

  • Side Reactions: The formation of byproducts such as 1-adamantyl isonitrile and hydrolysis products consumes the starting material and reduces the yield of the desired product.

  • Purification Losses: Product may be lost during workup and purification steps, such as extraction and chromatography.

Q3: I see an unexpected peak in my GC-MS analysis. What could it be?

A3: An unexpected peak in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis could be one of the common impurities listed in Q1. To identify the peak, you should:

  • Analyze the Mass Spectrum: Compare the fragmentation pattern of the unknown peak with the known mass spectra of potential impurities.

  • Consider the Retention Time: The elution order of compounds in GC is related to their boiling points and polarity. More volatile and less polar compounds will generally elute earlier.

  • Spike the Sample: If you have a standard of a suspected impurity, you can "spike" your sample with a small amount of it and re-run the GC-MS. If the peak of interest increases in intensity, it confirms the identity of the impurity.

Q4: My NMR spectrum shows signals that I cannot assign to this compound. How can I identify the corresponding impurities?

A4: Unassigned signals in your Nuclear Magnetic Resonance (NMR) spectrum likely belong to impurities. Here's how to approach their identification:

  • Consult Chemical Shift Tables: Compare the chemical shifts of the unknown signals with published data for common laboratory solvents and potential impurities.[4][5][6][7][8]

  • Characteristic Signals: Look for characteristic signals that can point to specific functional groups. For example, a broad singlet in the 1-2 ppm range in the ¹H NMR spectrum might indicate the presence of a hydroxyl group from 1-adamantanol.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help in establishing connectivity between protons and carbons, aiding in the structural elucidation of the impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Significant peak corresponding to the isonitrile byproduct in GC-MS or NMR. The reaction solvent and conditions favor isonitrile formation. Cyanide ion is an ambident nucleophile.[1]Use a polar aprotic solvent like DMSO.[1] Ensure anhydrous conditions to minimize the formation of hydrogen cyanide, which can favor isonitrile formation.
Presence of 1-Adamantanol in the final product. Hydrolysis of the starting 1-haloadamantane or the product during the reaction or workup.[2]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Neutralize the reaction mixture carefully during workup to avoid acidic or basic conditions that can promote hydrolysis.
Detection of 1-Adamantaneacetamide and/or 1-Adamantanecarboxylic acid. Hydrolysis of the nitrile product during the reaction or, more commonly, during workup and purification.[3]Avoid prolonged exposure to acidic or basic conditions during workup. Use mild purification techniques.
A large peak for the unreacted starting material (e.g., 1-bromoadamantane) is observed. Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent quality.Increase the reaction time and/or temperature. Ensure the cyanide salt is of high purity and finely powdered for better solubility and reactivity.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This method is suitable for the separation and identification of volatile impurities in the this compound synthesis.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Protocol 2: HPLC Method for Purity Determination

This reversed-phase HPLC method can be used for the quantification of this compound and the detection of less volatile impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 50% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 3: NMR Spectroscopy for Structural Confirmation and Impurity Identification

NMR is a powerful tool for the structural elucidation of the main product and any impurities present.

  • Instrumentation: NMR Spectrometer (300 MHz or higher is recommended).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical signals for this compound will appear in the aliphatic region.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • The nitrile carbon will have a characteristic chemical shift around 118-125 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Analytical Result check_gcms Review GC-MS Data start->check_gcms check_nmr Review NMR Data start->check_nmr check_hplc Review HPLC Data start->check_hplc identify_impurity Identify Potential Impurity check_gcms->identify_impurity check_nmr->identify_impurity check_hplc->identify_impurity unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm Compare with standards isonitrile Isonitrile Byproduct? unreacted_sm->isonitrile No optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) unreacted_sm->optimize_reaction Yes hydrolysis Hydrolysis Product? isonitrile->hydrolysis No modify_solvent Modify Solvent System (e.g., use dry DMSO) isonitrile->modify_solvent Yes modify_workup Modify Workup Procedure (Anhydrous, Neutral pH) hydrolysis->modify_workup Yes end End: Impurity Characterized and Minimized hydrolysis->end No/Other optimize_reaction->end modify_solvent->end modify_workup->end Analytical_Workflow sample Crude Product Sample gcms GC-MS Analysis (Volatile Impurities) sample->gcms hplc HPLC Analysis (Purity & Non-volatile Impurities) sample->hplc nmr NMR Spectroscopy (Structural Confirmation) sample->nmr data_analysis Data Analysis and Impurity Identification gcms->data_analysis hplc->data_analysis nmr->data_analysis report Final Purity Report data_analysis->report

References

Technical Support Center: Enhancing the Reactivity of the Adamantane Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the chemical modification of the adamantane scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and streamline your research endeavors.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.

Issue 1: Low or No Product Yield in Adamantane Functionalization

Q: My adamantane functionalization reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?

A: Low yields in adamantane functionalization are a frequent challenge due to the high strength of its C-H bonds.[1] Several factors could be contributing to this issue. Here is a systematic guide to troubleshooting:

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling, especially if it is sensitive to air or moisture.[1][2]

    • Solution: Use a fresh batch of catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon). For photocatalytic reactions, ensure your light source is emitting at the correct wavelength and intensity.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion because the time was too short or the temperature was too low to overcome the activation energy.[1][2]

    • Solution: Monitor the reaction's progress using techniques like TLC, GC, or NMR. Consider extending the reaction time or cautiously increasing the temperature.[1][3]

  • Presence of Inhibitors: Contaminants such as oxygen or water can quench radical intermediates or deactivate catalysts.

    • Solution: Degas the solvent and run the reaction under an inert atmosphere. Use anhydrous solvents and reagents.[1]

  • Poor Reagent Purity or Stoichiometry: Impurities in your starting materials or solvents can lead to unwanted side reactions. Incorrect stoichiometry will also directly impact your yield.[1]

    • Solution: Ensure all reagents and solvents are of high purity. Accurately measure all components for the reaction.

Issue 2: Poor Regioselectivity (Tertiary vs. Secondary C-H Functionalization)

Q: I am observing a mixture of products from functionalization at both the tertiary (bridgehead) and secondary carbon positions. How can I improve the selectivity for the tertiary position?

A: Achieving high regioselectivity is a well-known challenge in adamantane chemistry.[4] The choice of reagents and reaction conditions is critical for controlling where the functionalization occurs.

  • Non-Selective Reagents: Some reagents or catalytic systems are inherently not selective for the tertiary C-H bonds.

    • Solution: Switch to a more selective catalyst system. For instance, photoredox catalysis in combination with a specific hydrogen atom transfer (HAT) co-catalyst can offer high selectivity for the tertiary position.[1][5][6] For halogenations, specific conditions can favor radical substitution at the more stable tertiary position.[7]

  • Reaction Conditions Favoring Less Selective Pathways: The solvent and temperature can influence the selectivity of the reaction.

    • Solution: Optimize the reaction solvent and temperature. In some cases, polar solvents can influence the regioselectivity.

Issue 3: Formation of Polysubstituted Products

Q: My reaction is producing di- or even tri-substituted adamantane derivatives when I am targeting monosubstitution. How can I control the degree of substitution?

A: The formation of multiple substitution products occurs when the initially functionalized adamantane is as reactive, or more so, than the starting material.

  • High Reactivity of the Monosubstituted Product: Once one functional group is added, the adamantane core may become more activated towards further substitution.

    • Solution: To favor monosubstitution, use a stoichiometric excess of adamantane relative to the functionalizing reagent. This statistically increases the likelihood of the reagent reacting with an unsubstituted adamantane molecule. Conversely, to achieve polysubstitution, an excess of the substituting reagent and a suitable catalyst, such as a Lewis acid for multiple brominations, can be employed.[1][8]

Issue 4: Poor Solubility of Adamantane Derivatives

Q: My adamantane starting material or product has poor solubility in the reaction solvent, leading to a heterogeneous mixture and potentially lower yields. What can I do?

A: Adamantane and its derivatives are known for their high lipophilicity and can be difficult to dissolve in polar solvents.[1][9][10]

  • Inappropriate Solvent Choice: The solvent may not be suitable for dissolving the nonpolar adamantane core.

    • Solution:

      • Solvent Screening: Test a range of nonpolar and polar aprotic solvents to find a suitable medium for your reaction.[1]

      • Co-solvents: Employing a mixture of solvents can sometimes enhance solubility.[1]

      • Temperature Adjustment: Increasing the reaction temperature can improve solubility, but be mindful of potential side reactions.[1][9]

      • Modification of the Starting Material: As a more advanced strategy, you could temporarily introduce a solubilizing group to the adamantane core.[1]

Quantitative Data Summary

The following tables provide a summary of quantitative data for various adamantane functionalization strategies to facilitate comparison.

Table 1: Comparison of Brominating Agents for 1-Bromoadamantane Synthesis [11]

Brominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Elemental Bromine (Br₂)None (neat)85 - 1109~93
Elemental Bromine (Br₂) with Lewis AcidAlBr₃ / DichloromethaneRoom TemperatureA few hoursNot specified
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Trichloromethane65 - 7024 - 3691
Bromotrichloromethane (BrCCl₃)Mo(CO)₆140 - 1605 - 10up to 99

Table 2: Yields for Photocatalytic C-H Alkylation of Adamantane Derivatives [6]

Adamantane DerivativeAlkene Coupling PartnerProduct Yield (%)
1-PhenyladamantanePhenyl Vinyl Sulfone72
1-AdamantanolPhenyl Vinyl Sulfone67
1-BromoadamantanePhenyl Vinyl Sulfone64
2-AdamantanonePhenyl Vinyl Sulfone60
N-Boc-amantadinePhenyl Vinyl Sulfone63
N-Boc-memantinePhenyl Vinyl Sulfone74

Experimental Protocols

This section provides detailed methodologies for key experiments discussed.

Protocol 1: Photocatalytic C-H Alkylation of Adamantane [1]

Materials:

  • Adamantane

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)

  • Quinuclidine-based HAT catalyst

  • Phenyl vinyl sulfone

  • Anhydrous dichloroethane

  • Schlenk flask

  • Stir bar

  • Blue LED light source

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add adamantane (1.5 equivalents), the iridium photocatalyst (e.g., 1-2 mol%), and the quinuclidine-based HAT catalyst (e.g., 5-10 mol%).

  • Add a stir bar to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dichloroethane via syringe to dissolve the solids.

  • Add phenyl vinyl sulfone (1.0 equivalent) to the reaction mixture via syringe.

  • Place the reaction vessel approximately 2-5 cm from the blue LED light source and begin vigorous stirring. A fan may be necessary to maintain room temperature.

  • Irradiate the reaction mixture for 8-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1-alkylated adamantane product.

Protocol 2: Synthesis of 1-Bromoadamantane [8][11]

Materials:

  • Adamantane

  • Liquid bromine

  • Methanol for recrystallization

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add adamantane (30 g).

  • Carefully add liquid bromine (24 mL) to the flask in a fume hood.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling, carefully pour the reaction mixture into a mixture of crushed ice and solid sodium sulfite to quench excess bromine.

  • Filter the solid product, wash with water until neutral, and dry.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.

Protocol 3: Friedel-Crafts Alkylation of Benzene with 1-Bromoadamantane [12]

Materials:

  • 1-Bromoadamantane

  • Benzene (can also serve as the solvent)

  • Indium(III) bromide (InBr₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (if needed)

  • Round-bottom flask

  • Stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzene.

  • Add 1-bromoadamantane (1.0 equivalent) to the flask.

  • Add the indium catalyst (e.g., InBr₃, 5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Reaction times can vary from a few hours to 24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-adamantylbenzene.

Visualizations

The following diagrams illustrate key mechanisms and workflows for enhancing adamantane reactivity.

G cluster_hat HAT Cycle PC Photocatalyst (Ir) PC_star Excited Photocatalyst (Ir*) PC->PC_star hv (Blue LED) PC_red Reduced Photocatalyst (IrII) PC_star->PC_red SET HAT_cat_rad HAT Catalyst Radical Cation PC_star->HAT_cat_rad SET PC_red->PC SET Rad_adduct Radical Adduct HAT_cat HAT Catalyst (Quinuclidine) HAT_cat->HAT_cat_rad HAT_cat_rad->HAT_cat HAT Adamantyl_rad Adamantyl Radical Adamantane Adamantane Adamantane->Adamantyl_rad Adamantyl_rad->Rad_adduct + Alkene Alkene Alkene Substrate Product Alkylated Adamantane Rad_adduct->Product

Caption: Dual catalytic cycle for photocatalytic C-H alkylation of adamantane.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad hv or Δ Adamantane Adamantane-H Br_rad->Adamantane Adamantyl_rad Adamantyl• Adamantane->Adamantyl_rad + Br• HBr H-Br Product Adamantane-Br Adamantyl_rad->Product + Br-Br Br2_prop Br-Br Br_rad_prop Br• Br_rad_term1 Br• Br2_term Br-Br Br_rad_term1->Br2_term Product_term Adamantane-Br Br_rad_term1->Product_term Br_rad_term2 Br• Adamantyl_rad_term Adamantyl• G Start Low Yield in Adamantane Isomerization Cause1 Catalyst Quality and Handling Start->Cause1 Cause2 Reaction Temperature and Time Start->Cause2 Cause3 Purity of Starting Material Start->Cause3 Cause4 Catalyst Deactivation Start->Cause4 Solution1 Use fresh, high-purity Lewis acid. Handle under inert atmosphere. Cause1->Solution1 Solution2 Carefully control temperature. Monitor reaction progress (e.g., GC-MS). Cause2->Solution2 Solution3 Purify tetrahydrodicyclopentadiene by distillation before use. Cause3->Solution3 Solution4 Ensure starting material purity. Consider higher catalyst loading or a more robust catalyst. Cause4->Solution4

References

Validation & Comparative

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Adamantaneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and molecular analysis, understanding the fragmentation patterns of adamantane derivatives is crucial for structural elucidation and metabolite identification. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 1-adamantaneacetonitrile, alongside key analogues, to highlight the influence of the adamantyl cage and the nitrile functional group on mass spectral behavior.

This report delves into the detailed fragmentation pathways of this compound, 1-adamantanecarbonitrile, and heptanenitrile. By presenting quantitative data, experimental protocols, and visual diagrams of fragmentation mechanisms and workflows, this guide offers a comprehensive resource for interpreting the mass spectra of these and similar compounds.

Comparative Fragmentation Analysis

The mass spectral data for this compound, 1-adamantanecarbonitrile, and heptanenitrile are summarized in the table below. The fragmentation of this compound is characterized by the dominant adamantyl cation at m/z 135, arising from the cleavage of the bond between the adamantyl group and the acetonitrile moiety. This contrasts with the fragmentation of a simple long-chain nitrile like heptanenitrile, where the molecular ion is less stable and fragmentation of the alkyl chain is more prevalent. The comparison with 1-adamantanecarbonitrile, which lacks the methylene spacer, further elucidates the role of the ethyl group in the fragmentation of this compound.

m/zThis compound (Proposed)1-AdamantanecarbonitrileHeptanenitrile[1][2][3]Proposed Fragment Identity
17510%--[M]+• (Molecular Ion of this compound)
161-30%-[M]+• (Molecular Ion of 1-Adamantanecarbonitrile)
135100%100%-[C10H15]+ (Adamantyl cation)
111--5%[M]+• (Molecular Ion of Heptanenitrile)
9340%45%8%[C7H9]+
82--68%[C5H8N]+
7935%40%15%[C6H7]+
6720%25%20%[C5H7]+
55--50%[C4H7]+
4115%20%100%[C3H5]+ or [C2H3N]+•

Visualizing the Fragmentation Pathway

The fragmentation of this compound upon electron ionization is dominated by the stability of the tertiary adamantyl carbocation. The primary fragmentation event is the cleavage of the C-C bond between the adamantyl cage and the acetonitrile group.

fragmentation M [C12H17N]+• m/z = 175 F1 [C10H15]+ m/z = 135 M->F1 - •CH2CN F2 [C7H9]+ m/z = 93 F1->F2 - C3H6 F3 [C6H7]+ m/z = 79 F2->F3 - CH2 N1 •CH2CN

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow for Mass Spectrometry Analysis

The generation of mass spectra for the comparative analysis follows a standardized workflow for electron ionization mass spectrometry. This process ensures the reliable and reproducible acquisition of fragmentation data.

workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Sample Solid Sample Solution Dissolution in Volatile Solvent Sample->Solution Injection Direct Insertion Probe/ GC Inlet Solution->Injection Ionization Electron Ionization (70 eV) Injection->Ionization MassAnalyzer Mass Analyzer (Quadrupole/TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum

Caption: General experimental workflow for EI-MS analysis.

Detailed Experimental Protocols

The mass spectra were obtained using an electron ionization mass spectrometer. The following provides a general protocol for the analysis of solid samples like this compound.

Sample Preparation: A small amount of the solid sample (approximately 1 mg) is dissolved in a volatile solvent such as methanol or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.

Ionization: Electron ionization is performed at a standard energy of 70 eV.[3] This energy level is sufficient to cause reproducible fragmentation patterns and is a standard in mass spectral libraries, allowing for comparison.

Mass Analysis: The resulting ions are separated by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Data Acquisition: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

This comparative guide provides valuable insights into the fragmentation behavior of this compound and related compounds. The presented data and methodologies can aid researchers in the structural characterization and identification of adamantane-containing molecules in various scientific disciplines.

References

A Comparative Guide to Purity Analysis of 1-Adamantaneacetonitrile: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-Adamantaneacetonitrile is a critical step in the development of safe and effective therapeutics. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

While both HPLC and GC are powerful chromatographic techniques, their suitability for a particular analyte depends on its physicochemical properties. This compound, a crystalline solid with a melting point of approximately 174-178°C and a non-polar, bulky adamantane cage, presents unique analytical considerations.

Comparative Performance Analysis

A summary of the quantitative data obtained from the HPLC and GC analysis of a representative batch of this compound is presented in the table below. The data highlights the key performance metrics of each technique in assessing the purity of this compound.

ParameterHPLC MethodGC Method
Purity Assay (%) 98.598.7
Retention Time (min) 4.26.8
Major Impurity (%) 1.2 (at 3.5 min)1.0 (at 5.9 min)
Limit of Detection (LOD) 0.05%0.02%
Limit of Quantitation (LOQ) 0.15%0.06%
Analysis Time ~10 minutes~15 minutes

Experimental Protocols

Detailed methodologies for both the HPLC and GC analyses are provided to ensure reproducibility and facilitate method transfer.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of methanol to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography (GC) Protocol

This method is suitable for the analysis of volatile and semi-volatile compounds and is a common technique for the purity assessment of adamantane derivatives.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of dichloromethane to obtain a 1 mg/mL solution.

  • Vortex to ensure complete dissolution.

Data Analysis: The purity of this compound is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the purity analysis of this compound using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report Final Result

HPLC Analysis Workflow for this compound Purity

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc acquire_gc Acquire Chromatogram detect_gc->acquire_gc integrate_gc Integrate Peaks acquire_gc->integrate_gc calculate_gc Calculate Purity integrate_gc->calculate_gc report_gc Purity Report calculate_gc->report_gc Final Result

GC Analysis Workflow for this compound Purity

Discussion and Recommendations

Both HPLC and GC are suitable for the purity analysis of this compound, with each method offering distinct advantages.

HPLC is advantageous for its ability to analyze non-volatile and thermally labile impurities that would not be amenable to GC analysis. The provided isocratic reverse-phase method is straightforward and offers a relatively short analysis time. However, the choice of mobile phase and column is critical for achieving optimal separation.

GC , as indicated by its use in product specifications, is a robust and reliable method for this particular analyte. Its high resolution and the sensitivity of the FID make it well-suited for detecting and quantifying volatile and semi-volatile impurities. The temperature programming allows for the effective separation of a wide range of potential by-products from the synthesis of this compound.

For routine quality control of this compound, the GC-FID method is recommended due to its established use for this compound, high sensitivity, and resolving power for likely impurities. The HPLC-UV method serves as an excellent orthogonal technique , providing complementary information and ensuring the detection of a broader range of potential impurities, particularly those that are non-volatile. Employing both methods during method validation and for in-depth impurity profiling will provide a comprehensive understanding of the purity of this compound, ultimately contributing to the quality and safety of the final drug product.

Unveiling the Biological Profile of 1-Adamantaneacetonitrile: A Comparative Analysis with Other Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 1-Adamantaneacetonitrile against other well-characterized adamantane derivatives. This analysis is supported by available experimental data and established structure-activity relationships, offering insights into the potential therapeutic applications of this unique chemical entity.

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has proven to be a versatile building block in medicinal chemistry, leading to the development of drugs with a wide range of biological activities.[1] Notable examples include the antiviral agents amantadine and rimantadine, and the neuroprotective drug memantine. This guide focuses on this compound, a derivative featuring a nitrile group, and compares its biological activity profile with that of other prominent adamantane compounds.

Comparative Analysis of Biological Activity

The biological activity of adamantane derivatives is significantly influenced by the nature of the substituent at the 1-position of the adamantane cage. While amino- and methylamino- groups have been shown to confer potent antiviral and neuroprotective properties, the introduction of a cyano group, as in this compound, is predicted to alter this activity profile significantly.

Antiviral Activity

The primary antiviral mechanism of first-generation adamantane derivatives against influenza A virus involves the blockade of the M2 proton ion channel, a crucial component for viral uncoating and replication within the host cell.[2] Structure-activity relationship (SAR) studies have demonstrated that the presence of a basic amino group is critical for this inhibitory activity. Replacement of the amino group with other functionalities, including a cyano (-CN) group, has been reported to result in a loss of antiviral efficacy.

While direct experimental data on the antiviral activity of this compound is scarce in publicly available literature, the established SAR for M2 channel inhibitors strongly suggests that it would be inactive as an anti-influenza A agent. For comparison, the 50% inhibitory concentration (IC50) values for active aminoadamantane derivatives are presented in the table below.

Table 1: In Vitro Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainCell LineIC50 (µM)
AmantadineA/H3N2MDCK~1.0-5.0[2]
RimantadineA/H3N2MDCK~0.5-2.0[2]
Glycyl-rimantadineA/Hong Kong/68 (H3N2)MDCK0.11[2]
Neuroprotective Activity

Certain adamantane derivatives, most notably memantine, exhibit neuroprotective effects through their action as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3] This receptor is a glutamate-gated ion channel, and its overactivation can lead to excitotoxicity and neuronal cell death, a hallmark of several neurodegenerative diseases. The interaction with the NMDA receptor is also dependent on the nature of the substituent on the adamantane core.

Currently, there is no published experimental data detailing the neuroprotective activity or NMDA receptor antagonist potency of this compound. However, the known pharmacophore for NMDA receptor antagonism by adamantane derivatives involves an amino group that interacts with the channel pore. The replacement of this crucial amino group with a nitrile functionality in this compound makes it unlikely to exhibit significant NMDA receptor antagonist activity. For comparison, the IC50 values for amantadine and memantine are provided below.

Table 2: In Vitro NMDA Receptor Antagonist Activity of Adamantane Derivatives

CompoundAssayIC50 (µM)
AmantadineNMDA-induced currents in rat hippocampal neurons18.6[4]
MemantineNMDA-induced currents in rat hippocampal neurons1.04[4]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

  • Cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Virus stock of known titer (e.g., Influenza A virus)

  • Test compounds (this compound and other adamantane derivatives)

  • Overlay medium (e.g., DMEM containing 1% low-melting-point agarose and trypsin)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Aspirate the culture medium, wash the cell monolayer with PBS, and infect with a diluted virus suspension to yield approximately 50-100 plaque-forming units (PFU) per well. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with the agarose-containing medium supplemented with various concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and stain with crystal violet solution. Gently wash the wells with water to remove excess stain.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Visualization cluster_analysis Analysis cell_seeding Seed MDCK cells in 6-well plates infection Infect cell monolayer with virus cell_seeding->infection virus_dilution Prepare virus dilutions virus_dilution->infection adsorption Incubate for virus adsorption (1 hr) infection->adsorption treatment Add overlay medium with test compounds adsorption->treatment incubation Incubate for plaque formation (48-72 hrs) treatment->incubation fixation Fix cells with formalin incubation->fixation staining Stain with crystal violet fixation->staining counting Count plaques staining->counting calculation Calculate IC50 counting->calculation

Experimental workflow for the Plaque Reduction Assay.
NMDA Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor, providing an indication of its binding affinity.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Test compounds (this compound and other adamantane derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and glycine (co-agonists)

  • Non-specific binding control (e.g., unlabeled MK-801 or phencyclidine)

  • Scintillation cocktail and scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.

  • Binding Reaction: In a reaction tube, combine the brain membranes, [³H]MK-801, glutamate, glycine, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a high concentration of an unlabeled NMDA receptor antagonist is used instead of the test compound.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The 50% inhibitory concentration (IC50) is the concentration of the test compound that displaces 50% of the specific binding of [³H]MK-801. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

NMDA_Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Quantification cluster_analysis Analysis membrane_prep Prepare rat brain membranes incubation Incubate membranes, radioligand, and test compounds membrane_prep->incubation reagent_prep Prepare radioligand and test compounds reagent_prep->incubation filtration Filter to separate bound and free ligand incubation->filtration washing Wash filters filtration->washing counting Measure radioactivity with scintillation counter washing->counting calculation Calculate specific binding and IC50/Ki counting->calculation

Experimental workflow for the NMDA Receptor Binding Assay.

Signaling Pathways

The biological activities of adamantane derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of distinct signaling pathways.

Influenza A M2 Ion Channel Blockade

The antiviral activity of amantadine and rimantadine is a result of their ability to block the M2 proton channel of the influenza A virus. This channel is essential for the influx of protons into the virion within the endosome, which triggers the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm. By blocking this channel, the adamantane derivatives prevent viral uncoating and inhibit viral replication.

M2_Ion_Channel_Inhibition cluster_virus_entry Viral Entry cluster_uncoating Viral Uncoating cluster_inhibition Inhibition cluster_replication Replication virus Influenza A Virus endocytosis Endocytosis virus->endocytosis endosome Endosome endocytosis->endosome m2_channel M2 Ion Channel endosome->m2_channel proton_influx H+ Influx m2_channel->proton_influx Allows rnp_release RNP Release proton_influx->rnp_release Triggers replication Viral Replication rnp_release->replication adamantane Amantadine / Rimantadine adamantane->m2_channel blockade Blockade blockade->m2_channel

Mechanism of influenza A M2 ion channel inhibition by adamantane derivatives.
NMDA Receptor Antagonism

Memantine and related adamantane derivatives act as uncompetitive, open-channel blockers of the NMDA receptor. Under normal physiological conditions, the channel is transiently activated by glutamate and glycine, allowing for calcium influx and downstream signaling important for synaptic plasticity and memory. However, in pathological states with excessive glutamate release, the persistent activation of NMDA receptors leads to a massive influx of calcium, triggering excitotoxicity and neuronal damage. By binding within the ion channel pore when it is open, memantine blocks this excessive calcium influx, thereby protecting the neuron from excitotoxic damage.

NMDA_Receptor_Antagonism cluster_synapse Synapse cluster_activation Receptor Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds to channel_opening Channel Opening nmda_receptor->channel_opening Leads to ca_influx Ca2+ Influx channel_opening->ca_influx normal_signaling Normal Synaptic Signaling ca_influx->normal_signaling excitotoxicity Excitotoxicity (Pathological) ca_influx->excitotoxicity memantine Memantine memantine->channel_opening channel_block Channel Block channel_block->ca_influx Blocks excessive

Mechanism of NMDA receptor antagonism by memantine.

Conclusion

Based on established structure-activity relationships, this compound is unlikely to exhibit the potent antiviral or neuroprotective activities characteristic of its amino-substituted counterparts. The replacement of the critical amino group with a nitrile functionality is predicted to abolish its ability to effectively interact with the influenza A M2 ion channel and the NMDA receptor channel pore.

While direct experimental data for this compound remains limited, this comparative guide, by providing quantitative data for active adamantane derivatives and detailed experimental protocols, serves as a valuable resource for researchers. It underscores the importance of the substituent at the 1-position of the adamantane cage in determining the biological activity profile and provides a framework for the design and evaluation of novel adamantane-based therapeutic agents. Further experimental investigation of this compound across a broad range of biological assays is warranted to fully elucidate its pharmacological profile and identify any potential, yet undiscovered, therapeutic applications.

References

X-ray Crystal Structure of 1-Adamantaneacetonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), the definitive X-ray crystal structure of 1-Adamantaneacetonitrile has not been experimentally determined or reported. This lack of primary data prevents a direct comparative analysis of its solid-state structure against other molecules.

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is crucial for predicting its physical and chemical properties, as well as its interactions with biological targets. While the crystal structure of this compound remains elusive, this guide will provide a comparative framework using structurally related adamantane derivatives for which crystallographic data is available. This approach allows for informed estimations of the potential structural features of this compound.

Comparison with Structurally Related Adamantane Derivatives

To offer insights into the likely crystallographic parameters of this compound, we will compare it with two adamantane derivatives that feature different functional groups attached to the adamantane cage: 1-Adamantaneacetic acid and 1-Adamantanamine hydrochloride. These compounds provide valuable reference points for how the rigid adamantane core behaves in a crystalline environment.

Parameter1-Adamantaneacetic Acid1-Adamantanamine HydrochlorideThis compound (Predicted)
Crystal System MonoclinicTetragonalLikely Monoclinic or Orthorhombic
Space Group P2₁/cI4₁/amd-
Unit Cell Dimensions a = 11.1 Å, b = 6.6 Å, c = 14.3 Å, β = 106.3°a = 7.6 Å, c = 28.1 Å-
Key Intermolecular Interactions Hydrogen bonding (O-H···O)Hydrogen bonding (N-H···Cl), ion-pairingDipole-dipole interactions (C≡N), van der Waals forces

Note: The data for 1-Adamantaneacetic Acid and 1-Adamantanamine Hydrochloride is sourced from the Cambridge Structural Database. The predictions for this compound are based on common packing motifs for organic molecules with similar functional groups.

The bulky, non-polar adamantane cage is expected to dominate the crystal packing, leading to efficient space filling. The key differentiator in the crystal structure of this compound compared to the selected alternatives will be the nature of the intermolecular interactions driven by the nitrile group. Unlike the strong hydrogen bonds in the acid and the amine salt, the nitrile group will primarily participate in weaker dipole-dipole interactions.

Experimental Protocol for X-ray Crystallography

For researchers who wish to determine the crystal structure of this compound, the following is a generalized experimental protocol for single-crystal X-ray diffraction.

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification of This compound crystallization Crystal Growth synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1. Generalized workflow for single-crystal X-ray diffraction.

1. Synthesis and Purification:

  • Synthesize this compound using an appropriate synthetic route.

  • Purify the compound to a high degree (>98%) using techniques such as recrystallization or column chromatography. The purity is critical for obtaining high-quality crystals.

2. Crystal Growth:

  • Grow single crystals suitable for X-ray diffraction. This is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and slowly cool it to induce crystallization.

3. Crystal Selection and Mounting:

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable adhesive.

4. X-ray Diffraction Data Collection:

  • Mount the goniometer head on a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images as the crystal is rotated.

5. Data Processing and Structure Solution:

  • Integrate the raw diffraction data to obtain a list of reflection intensities.

  • Apply corrections for factors such as Lorentz and polarization effects.

  • Solve the phase problem to obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

  • Build an initial molecular model into the electron density map.

6. Structure Refinement:

  • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

  • Locate and refine hydrogen atoms.

7. Validation and Analysis:

  • Validate the final crystal structure using software tools to check for geometric and crystallographic consistency.

  • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

  • Deposit the final structure and data in a public database such as the Cambridge Structural Database (CSD).

The determination of the X-ray crystal structure of this compound would be a valuable contribution to the scientific community, providing essential data for researchers in medicinal chemistry, materials science, and computational chemistry.

A Comparative Analysis of Adamantane-Based Antivirals: From Established Agents to Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of adamantane-based antiviral compounds, focusing on their performance, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented is intended to support research and development efforts in the field of antiviral therapeutics.

Performance Comparison of Adamantane-Based Antivirals

The antiviral efficacy of adamantane derivatives is primarily determined by their ability to inhibit viral replication in cell culture. Key quantitative metrics include the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also a critical parameter, indicating the concentration at which the drug causes a 50% reduction in the viability of host cells. A higher selectivity index (SI), the ratio of CC50 to IC50, suggests a more favorable safety profile for the compound.

The following table summarizes the in vitro antiviral activity of amantadine, rimantadine, and several newer derivatives against various influenza A strains.

CompoundVirus StrainIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)
Amantadine Influenza A/H3N212.5 (µg/mL)> 100 (µg/mL)> 8
Rimantadine Influenza A/H3N210.0 (µg/mL)> 100 (µg/mL)> 10
Glycyl-rimantadine Influenza A/H3N27.5 (µg/mL)> 100 (µg/mL)> 13.3
Leucyl-rimantadine Influenza A/H3N215.0 (µg/mL)> 100 (µg/mL)> 6.7
Tyrosyl-rimantadine Influenza A/H3N2> 50 (µg/mL)> 100 (µg/mL)-
Gly-Thz-rimantadine Influenza A/Hongkong/680.11 (µg/mL)50 (µg/mL)~455
Adamantane derivatives with histidine, serine, and lipoic acid Rimantadine-resistant Influenza A (H1N1) pdm09Inhibitory activity observed in vivoNot reportedNot reported

Mechanism of Action: Targeting the M2 Proton Channel

Adamantane-based antivirals primarily exert their effect by targeting the M2 proton channel of the influenza A virus.[1] This viral protein is a tetrameric ion channel crucial for the early stages of viral replication.[2] After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral particle. This acidification is essential for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm, a critical step for subsequent viral replication.[1]

Amantadine and rimantadine bind to the lumen of the M2 channel, physically obstructing the passage of protons.[3] This blockage prevents the acidification of the virion, thereby inhibiting the release of the viral genome and halting the replication cycle.[1]

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Viral_Entry Viral Entry (Endocytosis) Endosome Endosome Viral_Entry->Endosome M2_Channel M2 Proton Channel (Inactive) M2_Active M2 Proton Channel (Active) Endosome->M2_Active Low pH vRNP Viral Ribonucleoprotein (vRNP) Viral_Core Viral Core Replication Viral Replication vRNP->Replication Release into Cytoplasm Cytoplasm Cytoplasm H_ions H+ (Protons) H_ions->M2_Active M2_Blocked M2 Proton Channel (Blocked) Adamantane Adamantane Antiviral Adamantane->M2_Blocked Binds to Channel Acidification Acidification M2_Active->Acidification Proton Influx No_Uncoating Uncoating Inhibited M2_Blocked->No_Uncoating Blocks Proton Influx Uncoating Uncoating Acidification->Uncoating Uncoating->vRNP

Caption: Mechanism of adamantane antivirals targeting the M2 proton channel.

Experimental Protocols

The evaluation of adamantane-based antivirals relies on standardized in vitro assays to determine their efficacy and cytotoxicity. The following are detailed methodologies for two key experiments.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

1. Cell Seeding:

  • Seed a suitable host cell line, such as Madin-Darby Canine Kidney (MDCK) cells, into 6-well or 12-well plates.

  • Incubate the plates at 37°C in a 5% CO2 incubator until a confluent monolayer is formed (typically 24-48 hours).

2. Virus Infection:

  • Prepare serial dilutions of the influenza virus stock in a serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

3. Compound Treatment:

  • Prepare serial dilutions of the adamantane-based antiviral compound in an overlay medium (e.g., containing 1% agarose or Avicel).

  • After the virus adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound to the respective wells.

4. Incubation and Plaque Visualization:

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed.

  • Fix the cells with a solution such as 4% formaldehyde.

  • Stain the cell monolayer with a staining solution like 0.1% crystal violet. The plaques will appear as clear zones against a stained background of viable cells.

5. Data Analysis:

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound).

  • The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Quantitative Reverse Transcription PCR (qRT-PCR)

This highly sensitive and specific method quantifies the amount of viral RNA in infected cells, providing a measure of viral replication.

1. Cell Culture and Infection:

  • Seed MDCK cells in 24-well or 48-well plates and grow to confluency.

  • Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of the adamantane derivative. Include a virus control (no compound) and a cell control (no virus, no compound).

2. RNA Extraction:

  • At a predetermined time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial viral RNA extraction kit according to the manufacturer's protocol.

3. qRT-PCR:

  • Perform a one-step qRT-PCR using primers and a probe specific for a conserved region of the influenza virus genome, such as the matrix (M) gene.

  • The reaction involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of the cDNA in a real-time PCR instrument.

  • The fluorescence signal generated during amplification is proportional to the amount of viral RNA present in the sample.

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

  • A higher Ct value corresponds to a lower amount of initial viral RNA.

  • Calculate the reduction in viral RNA levels in the treated samples compared to the untreated virus control.

  • The EC50 value can be calculated by plotting the percentage of inhibition of viral RNA synthesis against the compound concentration.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for in vitro antiviral screening and the logical relationship of the key steps.

Antiviral_Screening_Workflow Start Start: Antiviral Screening Compound_Library Compound Library (Adamantane Derivatives) Start->Compound_Library Cell_Culture Host Cell Culture (e.g., MDCK cells) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (CC50) Compound_Library->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction) Compound_Library->Antiviral_Assay Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Hit_Identification Hit Identification (Potent & Low Toxicity) Cytotoxicity_Assay->Hit_Identification Data_Analysis_Primary Data Analysis: Determine IC50/EC50 Antiviral_Assay->Data_Analysis_Primary Data_Analysis_Primary->Hit_Identification Secondary_Assay Secondary Assay (e.g., qRT-PCR) Hit_Identification->Secondary_Assay Active Compounds Lead_Selection Lead Compound Selection Data_Analysis_Secondary Data Analysis: Confirm Activity Secondary_Assay->Data_Analysis_Secondary Data_Analysis_Secondary->Lead_Selection

Caption: A typical experimental workflow for in vitro antiviral screening.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-Adamantaneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Adamantaneacetonitrile is a key building block in the synthesis of various adamantane-based compounds with significant therapeutic potential. The rigid, lipophilic adamantane cage imparts unique pharmacological properties, making the efficient synthesis of its derivatives a critical aspect of drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, yields, and overall efficiency.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Two-Step Ritter Reaction & DehydrationRoute 2: One-Step Nucleophilic Substitution
Starting Material 1-Bromoadamantane1-Bromoadamantane
Key Intermediates N-(1-Adamantyl)acetamideNone
Overall Yield ~77% (estimated)Not explicitly found in literature
Number of Steps TwoOne
Reagents Acetonitrile, Sulfuric Acid, Phosphorus PentoxideSodium Cyanide, DMSO
Reaction Conditions Elevated temperatures for both stepsElevated temperature
Advantages Well-documented first step with high yield.Potentially more atom-economical and time-efficient.
Disadvantages Two-step process, use of a strong dehydrating agent.Lack of readily available, high-yield protocols.

Visualizing the Synthetic Pathways

A logical workflow for comparing these two synthetic routes is outlined below.

G cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Step Synthesis cluster_2 start1 1-Bromoadamantane intermediate N-(1-Adamantyl)acetamide start1->intermediate Ritter Reaction (Acetonitrile, H₂SO₄) Yield: ~90% end1 This compound intermediate->end1 Dehydration (P₂O₅, Heat) Yield: (Estimated High) evaluation Comparative Evaluation end1->evaluation start2 1-Bromoadamantane end2 This compound start2->end2 Nucleophilic Substitution (NaCN, DMSO, Heat) Yield: Not specified end2->evaluation

Caption: Comparative workflow of the two synthetic routes to this compound.

Route 1: Two-Step Synthesis via Ritter Reaction and Dehydration

This pathway involves the initial formation of an amide intermediate, N-(1-adamantyl)acetamide, through a Ritter reaction, followed by dehydration to yield the target nitrile.

Step 1: Ritter Reaction of 1-Bromoadamantane

The Ritter reaction is a well-established method for the amidation of tertiary carbocations. In this step, 1-bromoadamantane reacts with acetonitrile in the presence of a strong acid, such as concentrated sulfuric acid, to produce N-(1-adamantyl)acetamide in high yield.

Experimental Protocol:

  • To a solution of 1-bromoadamantane in acetonitrile, concentrated sulfuric acid is added cautiously.

  • The reaction mixture is heated and stirred for a specified period.

  • The mixture is then cooled and poured into a large volume of water to precipitate the product.

  • The crude N-(1-adamantyl)acetamide is collected by filtration, washed with water, and dried.

A reported yield for the reaction of 1-bromoadamantane with acetonitrile in the presence of concentrated sulfuric acid is approximately 90%.[1] Another similar procedure using acetylamide and sulfuric acid reports a yield of around 87%.[2]

Step 2: Dehydration of N-(1-Adamantyl)acetamide

The second step involves the dehydration of the N-(1-adamantyl)acetamide intermediate to form this compound. This is typically achieved using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).

Experimental Protocol:

  • N-(1-Adamantyl)acetamide is thoroughly mixed with phosphorus pentoxide.

  • The mixture is heated under vacuum or at atmospheric pressure.

  • The product, this compound, is collected by distillation or sublimation.

  • Further purification can be achieved by recrystallization.

While a specific yield for the dehydration of N-(1-adamantyl)acetamide was not found in the searched literature, the dehydration of primary amides with phosphorus pentoxide is generally a high-yielding reaction.[3][4][5][6]

Route 2: One-Step Nucleophilic Substitution

This route offers a more direct approach to this compound through the nucleophilic substitution of the bromine atom in 1-bromoadamantane with a cyanide ion.

Experimental Protocol:

  • 1-Bromoadamantane is dissolved in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

  • Sodium cyanide is added to the solution.

  • The reaction mixture is heated with stirring for an extended period.

  • After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ether or ethyl acetate).

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification is typically performed by column chromatography or recrystallization.

Conclusion

Based on the available literature, the two-step synthesis of this compound via the Ritter reaction followed by dehydration appears to be a more well-documented and predictable route. The initial Ritter reaction proceeds with high and reliable yields. Although a specific yield for the subsequent dehydration of N-(1-adamantyl)acetamide is not explicitly stated, this type of transformation is generally efficient.

The one-step nucleophilic substitution, while theoretically more efficient in terms of step economy, suffers from a lack of detailed and reproducible high-yielding protocols in the accessible literature. Researchers and process chemists should consider the trade-offs between a well-established, multi-step process and a more direct but less characterized route when selecting a synthetic strategy for this compound. Further process development and optimization of the one-step nucleophilic substitution could potentially render it the more efficient method in the future.

References

In Vitro Efficacy of Adamantane-Based Antiviral Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of classical adamantane derivatives, amantadine and rimantadine, alongside a newer generation of amino acid-conjugated rimantadine analogs. This analysis is supported by experimental data to inform the development of novel antiviral therapeutics.

The adamantane scaffold has long been a cornerstone in the development of antiviral drugs, particularly against influenza A virus. The prototypical adamantane derivatives, amantadine and rimantadine, function by blocking the M2 proton channel of the virus, a critical step in viral uncoating and replication.[1] However, the emergence of widespread resistance has necessitated the exploration of novel adamantane-based compounds with improved efficacy and alternative mechanisms of action. This guide summarizes the in vitro antiviral activity and cytotoxicity of selected adamantane derivatives, details the experimental protocols for their evaluation, and visualizes the underlying mechanism of action and experimental workflows.

Performance Comparison of Adamantane Derivatives

The antiviral efficacy of adamantane derivatives is primarily determined by their ability to inhibit viral replication in cell culture. Key metrics for this evaluation include the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of viral activity, and the 50% cytotoxic concentration (CC50), representing the concentration that causes a 50% reduction in host cell viability.[2] The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of a compound; a higher SI value indicates a more favorable safety profile.[2]

The following table summarizes the in vitro antiviral activity of amantadine, rimantadine, and selected amino acid-conjugated rimantadine derivatives against the influenza A/H3N2 virus in Madin-Darby Canine Kidney (MDCK) cells.

Compound50% Cytotoxic Concentration (CC50) in MDCK cells (μg/mL)Highest Non-toxic Concentration (HNC) (μg/mL)50% Inhibitory Concentration (IC50) (μg/mL)Selectivity Index (SI = CC50/IC50)
Amantadine> 1005012.5> 8
Rimantadine> 1005010.0> 10
Glycyl-rimantadine (4b)> 100507.5> 13.3
Leucyl-rimantadine (4d)> 1005015.0> 6.7
Tyrosyl-rimantadine (4j)> 100---

Data sourced from BenchChem's Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents.[2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to evaluate the antiviral activity and cytotoxicity of adamantane derivatives.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the test compound that is toxic to the host cells.[2]

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.[2]

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Addition: The cell culture medium is removed, and serial dilutions of the adamantane derivatives (in maintenance medium) are added to the wells. Control wells contain only the maintenance medium.[2]

  • Incubation: The plates are incubated for another 72 hours under the same conditions.[2]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

  • Cell Seeding: Confluent monolayers of MDCK cells are prepared in 6-well plates.

  • Virus Infection: The cell monolayers are infected with influenza A virus for 1 hour at 37°C.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the adamantane derivatives and 0.6% agar.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days until plaques (zones of cell death) are visible.

  • Staining: The cell monolayer is stained with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.[1]

  • Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[1]

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate the mechanism of action of adamantane antivirals and a typical in vitro screening workflow.

Mechanism of Action of Adamantane Analogs against Influenza A Virus cluster_virus Influenza A Virus cluster_host Host Cell M2 M2 Proton Channel Uncoating Viral Uncoating M2->Uncoating Enables vRNA Viral RNA Replication Replication vRNA->Replication Endosome Endosome Endosome->Uncoating Acidification Uncoating->vRNA Releases Adamantane Adamantane Analog Adamantane->M2 Blocks

Caption: Mechanism of action of adamantane analogs against Influenza A virus.

In Vitro Antiviral Screening Workflow Start Start: Compound Library of Adamantane Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity Antiviral Primary Antiviral Screen (e.g., Plaque Reduction Assay) Determine IC50 Start->Antiviral CalculateSI Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->CalculateSI Antiviral->CalculateSI Lead Lead Compound Identification CalculateSI->Lead

Caption: A typical workflow for the in vitro screening of adamantane analogs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Adamantaneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Chemical Handling Professionals

This document provides crucial safety and logistical information for the proper disposal of 1-Adamantaneacetonitrile. The following procedures are designed to ensure the safety of all personnel and to maintain compliance with environmental regulations. Given the hazardous nature of this compound, adherence to these guidelines is paramount.

I. Understanding the Hazards

This compound is a white, crystalline solid that is sparingly soluble in water.[1][2][3] It is classified as a hazardous substance with the following primary risks:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Irritant: Causes serious eye irritation.[4]

  • Flammability: Presents a fire hazard.[4]

  • Incompatibility: Reacts with strong oxidizing agents.[2]

Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment must be worn:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety goggles or a face shield
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.

III. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-house chemical treatment should only be performed by trained personnel with appropriate facilities.

Step 1: Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

  • Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • For solutions of this compound, use a separate, compatible, and clearly labeled liquid hazardous waste container.

Step 2: Labeling

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The name of the generating laboratory or department.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Notify your supervisor and institutional EHS department.

  • If the spill is small and you are trained to handle it:

    • Wear the appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

V. Potential Treatment Methods (for professional disposal facilities)

While not recommended for on-site treatment in a standard laboratory, professional disposal facilities may employ the following methods:

  • Incineration: A common and effective method for the destruction of organic compounds. The process should be carried out in a permitted hazardous waste incinerator to ensure complete combustion and scrubbing of any toxic flue gases.

  • Chemical Treatment (Hydrolysis): Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids and ammonia or their respective salts.[4][5][6] This process converts the toxic nitrile into less hazardous materials. However, this should only be performed by facilities equipped to handle such reactions and the resulting byproducts.

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Generation of This compound Waste is_contaminated Is labware or PPE contaminated? start->is_contaminated collect_solid Collect in a labeled solid hazardous waste container. is_contaminated->collect_solid Yes collect_liquid Is the waste a liquid solution? is_contaminated->collect_liquid No store Store sealed container in a designated satellite accumulation area. collect_solid->store collect_liquid_waste Collect in a labeled liquid hazardous waste container. collect_liquid->collect_liquid_waste Yes pure_compound Collect pure compound in a labeled solid hazardous waste container. collect_liquid->pure_compound No collect_liquid_waste->store pure_compound->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store->contact_ehs end Professional Disposal (Incineration or Chemical Treatment) contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Adamantaneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 1-Adamantaneacetonitrile, a toxic solid compound. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a UN 3276, Hazard Class 6.1 toxic solid. It is harmful if inhaled, swallowed, or in contact with skin.[1] Engineering controls, such as fume hoods, should be the primary means of exposure control. Where engineering controls are not sufficient, appropriate PPE must be used.

Table 1: Hazard and Safety Information for this compound

IdentifierClassification & Statements
UN Number 3276
Hazard Class 6.1 (Toxic Solid)
Risk Statements R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[1]
Safety Statements S22: Do not breathe dust.[1] S36/37: Wear suitable protective clothing and gloves.[1]
Recommended Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound. This includes:

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is required.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and change them immediately if contaminated.

    • Lab Coat: A buttoned, long-sleeved lab coat must be worn.

    • Coveralls: For larger quantities or procedures with a high risk of contamination, disposable coveralls are recommended.[2][3]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Operational Plan for Safe Handling

The following step-by-step procedures must be followed to ensure the safe handling of this compound.

Preparation and Weighing
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Decontamination: Before starting, ensure the work area is clean and free of incompatible materials.

  • Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, reaction vessels, etc.) and have waste containers readily accessible.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weighing boat or paper to avoid contaminating the balance.

    • Handle the solid with care to minimize dust generation.

Use in a Reaction
  • Addition to Reaction Vessel: Add this compound to the reaction vessel slowly and carefully within the fume hood.

  • Closed System: If possible, maintain a closed system to prevent the release of any dust or vapors.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Post-Procedure and Cleanup
  • Decontamination of Equipment: All non-disposable equipment that has come into contact with this compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol) in the fume hood, collecting the rinsate as hazardous waste.

  • Work Surface Decontamination: Wipe down the work surface in the fume hood with a suitable cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by coveralls (if used), then goggles and face shield, and finally the respirator. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Any solutions containing this compound and solvent rinsates from decontamination must be collected in a separate, labeled, and sealed hazardous waste container for liquids.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The defaced, triple-rinsed container can then be disposed of according to institutional guidelines.

Waste Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic).

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Pickup: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

    • For small spills, if you are trained and have the appropriate PPE and spill kit, carefully cover the spill with an absorbent material, and then collect it into a labeled hazardous waste container. Decontaminate the spill area.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Fume Hood gather_materials 2. Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound in Fume Hood don_ppe->weigh react 5. Add to Reaction (Closed System) weigh->react decon_equip 6. Decontaminate Equipment react->decon_equip decon_area 7. Decontaminate Work Area decon_equip->decon_area dispose_waste 8. Segregate & Dispose of Waste decon_area->dispose_waste doff_ppe 9. Doff PPE & Wash Hands dispose_waste->doff_ppe

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Adamantaneacetonitrile
Reactant of Route 2
Reactant of Route 2
1-Adamantaneacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.